3-AQC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVYEOCPBNJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: 3-AQC as a 5-HT3 Receptor Antagonist (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate)
An In-depth Technical Guide to the Core Mechanisms of 3-AQC
The designation "this compound" is attributed to at least two distinct chemical entities with different biological activities. This guide delineates the core mechanisms of action for both 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate (B1232345), a potent serotonin (B10506) 5-HT3 receptor antagonist, and 3-amino-9-acridone-4-carboxamide, a putative DNA intercalator and topoisomerase II inhibitor. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available technical data, experimental methodologies, and associated signaling pathways for each compound.
This piperazinylquinoxaline derivative is a potent and competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, is a key therapeutic target for managing nausea and vomiting, especially when induced by chemotherapy or postoperative procedures.[1]
Primary Mechanism of Action
As a competitive antagonist, 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate binds to the 5-HT3 receptor at the same site as the endogenous ligand, serotonin (5-hydroxytryptamine). This binding action prevents the conformational change necessary for the opening of the ion channel. By inhibiting the influx of cations such as Na+, K+, and Ca2+, this compound effectively blocks the subsequent neuronal depolarization that would otherwise be triggered by serotonin.[2]
The downstream signaling cascade initiated by 5-HT3 receptor activation involves an influx of extracellular calcium, which can then trigger a more significant release of calcium from intracellular stores within the endoplasmic reticulum. This surge in intracellular calcium activates downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. By preventing the initial channel opening, this this compound variant inhibits these subsequent downstream events.
Quantitative Data
The potency of 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate as a 5-HT3 receptor antagonist has been determined through in vitro functional assays.
| Compound | Parameter | Value | Assay System | Agonist |
| 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate | pA2 | 10.2 | Guinea Pig Ileum | 2-methyl-5HT |
| Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.[1] |
Experimental Protocols
In Vitro Functional Antagonism Assay (Guinea Pig Ileum)
This assay evaluates the functional antagonism of a test compound against a 5-HT3 receptor agonist in an isolated tissue preparation.
-
Tissue Preparation : A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue is connected to an isometric transducer under a resting tension of 1 gram.[1]
-
Equilibration : The tissue is allowed to equilibrate for a minimum of 60 minutes, with the bath solution being replaced every 15 minutes.[1]
-
Agonist Concentration-Response Curve (Control) : A cumulative concentration-response curve for a 5-HT3 agonist, such as 2-methyl-5HT, is established by adding the agonist in increasing concentrations to the organ bath.[1]
-
Antagonist Incubation : The tissue is washed, and following a recovery period, a known concentration of 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate is introduced into the bath and incubated for a predetermined duration (e.g., 30-60 minutes).[1]
-
Agonist Concentration-Response Curve (in the presence of Antagonist) : A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis : The pA2 value is calculated from the rightward shift in the agonist's concentration-response curve caused by the antagonist.[1]
Signaling Pathway and Experimental Workflow Diagrams
Part 2: this compound as a Putative Anticancer Agent (3-amino-9-acridone-4-carboxamide)
Extensive research has not yielded specific experimental data for 3-amino-9-acridone-4-carboxamide. Consequently, this section provides a comprehensive overview based on the well-documented cellular effects of the broader class of acridine (B1665455) and acridone (B373769) derivatives, to which this compound belongs. The described mechanisms, protocols, and pathways represent the expected biological activities of 3-amino-9-acridone-4-carboxamide.[1]
Primary Mechanism of Action
The cytotoxic effects of acridine and acridone derivatives on cancer cells are primarily attributed to two main mechanisms: DNA intercalation and inhibition of topoisomerase II. These actions lead to a cascade of downstream cellular events, including the induction of apoptosis and cell cycle arrest.[1]
-
DNA Intercalation : The planar, tricyclic structure of these compounds allows them to insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA's structure, interfering with crucial cellular processes like DNA replication and transcription, which can ultimately lead to cell death.[1]
-
Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme that resolves topological issues in DNA during replication, transcription, and chromosome segregation. Acridine derivatives can function as topoisomerase II poisons by stabilizing the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are highly cytotoxic and trigger apoptotic pathways.[1]
Quantitative Data
While specific data for 3-amino-9-acridone-4-carboxamide is not available, the following table summarizes the cytotoxic activity of representative 9-aminoacridine-4-carboxamide (B19687) derivatives against various cancer cell lines, providing a benchmark for the potential potency of this class of compounds.
| Compound Derivative | Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung) | ~6 |
| Derivative B | K562 (Leukemia) | <20 |
| Data is representative of the 9-aminoacridine-4-carboxamide class of compounds.[3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the test compound at its IC50 concentration for 24-48 hours.[1]
-
Cell Harvesting : Harvest the cells via trypsinization and wash with cold PBS.[1]
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method utilizes propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment : Treat cells with the test compound for a specified time.
-
Cell Fixation : Harvest the cells and fix them in cold 70% ethanol.
-
Staining : Wash the fixed cells and resuspend them in a solution containing PI and RNase.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
References
A Technical Guide to Pre-Column Derivatization of Amino Acids with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a highly effective reagent for the pre-column derivatization of amino acids. This guide details the underlying chemistry, experimental protocols, and quantitative performance data to facilitate its application in research and drug development.
Introduction to AQC Derivatization
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a fluorescent tagging molecule first introduced in 1993 by Cohen and Michaud.[1] It has since become a cornerstone reagent for the quantitative analysis of primary and secondary amino acids via high-performance liquid chromatography (HPLC). The derivatization reaction with AQC is rapid and results in highly stable, fluorescent urea (B33335) derivatives, enabling sensitive detection at the femtomole level.[1]
Key advantages of AQC include its ability to react with both primary and secondary amines (such as proline and hydroxyproline), the exceptional stability of the resulting derivatives, and the straightforward, single-step derivatization process that is efficient over a broad pH range.[1][2] This stability allows for automated analysis and even storage of samples post-derivatization.[1]
The Chemistry of AQC Derivatization
AQC reacts with the amino group of an amino acid to form a stable N-substituted urea derivative. The reaction is typically performed in a borate (B1201080) buffer at a slightly alkaline pH.[1] Excess AQC is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which is significantly less fluorescent than the AQC-amino acid derivatives and generally does not interfere with their analysis.[3] The byproducts of the reaction, including AMQ and N-hydroxysuccinimide, do not typically interfere with the separation and quantification of the derivatized amino acids.[3][4]
Quantitative Performance Data
The AQC derivatization method followed by HPLC analysis provides excellent quantitative performance. The following tables summarize typical performance data gathered from various studies.
Table 1: Linearity and Recovery of AQC-Derivatized Amino Acids
| Amino Acid | Linearity (R²) | Recovery (%) |
| Various | > 0.998 | 95 - 106 |
| Most Amino Acids | - | 90 - 110 |
Data sourced from multiple studies, specific ranges may vary based on the matrix and analytical conditions.[1][5]
Table 2: Method Precision and Stability
| Parameter | Value |
| Intra-day Repeatability (Retention Time RSD) | < 2% |
| Intra-day Repeatability (Peak Area RSD) | 0.19 - 7.47% |
| Derivative Stability (at room temperature, in the dark) | > 3 weeks |
| Derivative Stability (at +2 to +8 °C) | Up to 2 days without significant change |
RSD: Relative Standard Deviation. Data compiled from various sources.[2][6]
Experimental Protocol: Amino Acid Analysis using AQC
This section provides a detailed methodology for the pre-column derivatization of amino acids with AQC and subsequent analysis by reverse-phase HPLC.
Materials and Reagents
-
Amino acid standards or sample hydrolysate
-
AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)[1]
-
Borate buffer (0.2 M, pH 8.8)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile phase modifiers (e.g., acetate (B1210297) or formate (B1220265) buffer)[1]
-
HPLC system with a fluorescence or UV detector and a C18 reverse-phase column[1]
Sample Preparation
-
Protein/Peptide Samples: Samples must first be hydrolyzed to release free amino acids.
-
Biological Fluids: Deproteinization may be necessary to remove interfering macromolecules.[1]
Derivatization Procedure
-
In a reaction vial, mix 70 µL of 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid standard or sample.[7]
-
Add 20 µL of the AQC reagent solution.[1]
-
Immediately vortex the mixture for 30 seconds.[1]
-
Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, the derivatized sample is ready for HPLC analysis.[6]
HPLC Analysis
-
Injection Volume: 1-10 µL of the derivatized sample.[1]
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or formate) and an organic solvent (e.g., acetonitrile) is typically used.[1]
-
Detection:
Quantification
Amino acids are identified and quantified by comparing the retention times and peak areas of the sample components to those of known amino acid standards.[1]
Advantages and Limitations
Advantages:
-
Reacts with both primary and secondary amines: Allows for the analysis of a complete profile of proteinogenic amino acids in a single run.[1]
-
High stability of derivatives: AQC-amino acid derivatives are stable for extended periods, permitting automated analysis and sample storage.[1][2]
-
High sensitivity: The fluorescent nature of the AQC tag enables detection at very low concentrations.[1]
-
Rapid and simple reaction: The derivatization is a straightforward, one-step process.[2]
Limitations:
-
Potential for interference: Hydrolysis byproducts of AQC may interfere with the quantification of certain amino acids, such as hydroxyproline (B1673980) and hydroxylysine, in some applications.[9]
-
Precipitation issues: With some proteins, particularly more basic ones, precipitation can occur during derivatization, which may limit its applicability in certain capillary isoelectric focusing studies.[10]
Conclusion
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate remains a robust and reliable reagent for the quantitative analysis of amino acids. Its discovery marked a significant advancement in the speed, sensitivity, and reproducibility of amino acid analysis by HPLC. The simple synthesis, rapid and stable derivatization of both primary and secondary amines, and the high fluorescence of the resulting derivatives have established AQC as an indispensable tool for researchers, scientists, and drug development professionals across a wide array of applications, from protein characterization to clinical diagnostics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Luminescent World of AQC Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of 6-amino-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)quinoline-4-carboxamide (AQC) and its derivatives. These compounds are of significant interest due to their potential applications as fluorescent probes in biological systems and drug development. This document summarizes key quantitative data, details experimental methodologies for their characterization, and visualizes relevant processes and workflows.
Core Fluorescence Properties of Aminoquinoline Derivatives
Aminoquinoline derivatives are a class of fluorescent molecules whose photophysical properties are highly sensitive to their local environment. This sensitivity, often manifesting as solvatochromism, makes them powerful tools for probing polarity and binding events in complex biological milieu. The core structure, featuring a quinoline (B57606) heterocycle with amino and carboxamide substitutions, gives rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to their fluorescence behavior.
Derivatives of this family have been explored for a variety of applications, including as sensors for metal ions and for imaging subcellular structures like lipid droplets. Their fluorescence emission can be modulated by the electronic nature of substituents on the quinoline and phenyl rings, allowing for the rational design of probes with tailored photophysical properties.
Quantitative Fluorescence Data of Representative Aminoquinoline Derivatives
The following tables summarize the key photophysical parameters for a selection of aminoquinoline derivatives, providing a comparative overview of their fluorescence characteristics in different solvent environments.
Table 1: Photophysical Properties of Selected Amino-Quinoline Derivatives in Various Solvents
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| TFMAQ-8Ar (analogue) | n-Hexane | 412 | 480 | 3580 | 0.85 |
| Chloroform | 425 | 518 | 4590 | 0.63 | |
| Ethyl Acetate | 418 | 525 | 5280 | 0.25 | |
| DMSO | 420 | 555 | 6230 | 0.01 | |
| DMAQ (general) | Toluene | - | - | - | - |
| DCM | - | - | - | - | |
| DMF | - | - | - | - | |
| DMSO | - | 482-593 | - | - | |
| Ethanol | - | - | - | - |
Data for TFMAQ-8Ar analogues are representative of push-pull type amino-quinoline derivatives.[1] DMAQ emission maxima are presented as a range observed for a library of derivatives in DMSO.[2]
Table 2: Solid-State Emission Properties of TFMAQ-8Ar Analogues
| Compound Analogue | Excitation (nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| 3 | 400 | 493 | - |
| 4 | 400 | 512 | - |
| 5 | 400 | 526 | - |
Data from a study on push-pull type fluorescent amino-quinoline derivatives, demonstrating the influence of molecular planarity on solid-state emission.[1]
Experimental Protocols
This section details the methodologies for the synthesis and photophysical characterization of aminoquinoline derivatives, based on established protocols in the literature.
General Synthesis of 2,4-Disubstituted Quinoline Derivatives
A common synthetic route to achieve the quinoline scaffold involves a two-step process. This allows for the introduction of diverse substituents at key positions, thereby tuning the photophysical properties of the final compounds.
Protocol:
-
Cyclization: The quinoline core is typically formed through a cyclization reaction involving substituted anilines and alkynes or other suitable precursors.
-
Functionalization: Subsequent functionalization at the C2 and C4 positions can be achieved through reactions such as Suzuki cross-coupling to introduce aryl groups or amidation to install the carboxamide side chain. The specific reagents and conditions will depend on the desired final structure.
Measurement of Absorption and Fluorescence Spectra
The photophysical properties of the synthesized AQC derivatives are characterized using UV-Vis and fluorescence spectroscopy.
Protocol:
-
Sample Preparation: Stock solutions of the compounds are prepared in a high-purity solvent (e.g., DMSO). Working solutions are then made by diluting the stock solution into the solvent of interest to a final concentration typically in the micromolar range (e.g., 50 µM). For measurements in aqueous buffers, the pH is carefully controlled.[1][2]
-
Absorption Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a fluorometer. The sample is excited at or near its absorption maximum, and the emission spectrum is scanned. The wavelength of maximum emission (λ_em) is determined.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Alternatively, an absolute quantum yield can be measured using a calibrated integrating sphere system.[1]
-
Visualization of Key Concepts and Workflows
Solvatochromism of AQC Derivatives
The fluorescence of many AQC derivatives is sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is due to a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum compared to nonpolar solvents.
Application in Live Cell Imaging
The lipophilic nature and environment-sensitive fluorescence of certain AQC derivatives make them suitable for imaging lipid droplets in live cells. The probe preferentially accumulates in the nonpolar environment of the lipid droplets, where its fluorescence is enhanced.
This technical guide provides a foundational understanding of the fluorescence properties of AQC derivatives. Further research into the synthesis of novel derivatives and their characterization in various biological contexts will continue to expand their utility as powerful fluorescent tools in life sciences and drug discovery.
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of AQC-Derivatized Amino Acids
This technical guide provides a comprehensive overview of the stability of amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC is a widely utilized pre-column derivatization reagent for the quantitative analysis of amino acids via high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). The stability of the resulting derivatives is a critical factor for achieving accurate, reproducible, and reliable quantification, particularly in high-throughput environments. This document is intended for researchers, scientists, and drug development professionals who rely on precise amino acid analysis.
The Chemistry of AQC Derivatization
AQC reacts with both primary and secondary amines, making it a versatile reagent for the comprehensive analysis of all amino acids.[1][2] The reaction, typically carried out in a borate (B1201080) buffer at an alkaline pH (8.2-10.1), is a rapid, single-step process that yields highly stable, fluorescent N-substituted urea (B33335) derivatives.[3][4]
The key reactions in the process are:
-
Derivatization: AQC reacts with the amino group of an amino acid to form a stable, fluorescent derivative.
-
Hydrolysis: Excess AQC reagent is rapidly hydrolyzed by water to form 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide, and CO2.[1][5]
-
Side Reaction: The AMQ byproduct can then slowly react with any remaining excess AQC to form a stable bis-aminoquinoline urea.[1][5]
Crucially, the byproducts of this reaction (AMQ and bis-aminoquinoline urea) do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[1][5] The reaction is generally complete within seconds to minutes.[6] A subsequent heating step at 55°C for 10 minutes is often employed to accelerate the conversion of a minor tyrosine side-product to the desired mono-derivatized compound.[7]
Stability and Storage of AQC Derivatives
The stability of AQC-amino acid derivatives is a key advantage of this method, allowing for flexibility in analytical workflows, such as batch processing and repeat analyses.[1] However, stability is highly dependent on the storage conditions.
Quantitative Stability Data Summary
The following table summarizes the stability of AQC-derivatized amino acids under various storage conditions as reported in the literature.
| Storage Condition | Duration | Stability Outcome | Reference(s) |
| Room Temperature (~20-22°C) | Up to 1 week | Derivatives are stable. | |
| Autosampler at 20°C (unpierced vial) | Up to 5 days | Derivatives are stable. | [8] |
| Refrigerated (+2 to +8°C) | Up to 2 days | No changes in measured concentration. After 2 days, response decreases significantly. | [2] |
| Frozen (-10 to -25°C) | Not Recommended | Freezing is not suggested as it can promote the precipitation of the AQC tag, which may co-precipitate some amino acids, altering the sample concentration. | [9][10] |
Key Factors Influencing Stability and Derivatization Yield:
-
Temperature: As detailed in the table, room temperature provides the most reliable stability for short to medium-term storage. Both refrigeration and, particularly, freezing can be detrimental. Using temperatures lower than room temperature risks sample precipitation.[8]
-
pH: The derivatization reaction is pH-dependent, requiring a range of 8.2 to 10.1 for complete reaction. If the sample pH is too low (<8.2), derivatization will be incomplete, affecting the accuracy of quantification for certain amino acids, particularly acidic ones like glutamic acid and alanine. This is a factor of reaction efficiency rather than derivative stability, but it is critical for accurate results.
-
Time: While stable for several days, prolonged storage will eventually lead to degradation. For quantitative studies, it is advisable to analyze samples within the validated stability window. For instance, after two days at refrigerated temperatures, a significant decrease in response has been observed.[2]
Experimental Protocols
The following protocols are generalized from standard methodologies, such as the Waters AccQ•Tag™ system.
Protocol 3.1: AQC Derivatization of Amino Acid Samples
-
Reagent Preparation:
-
Allow the AQC reagent powder (typically shipped dry for maximum stability) and the diluent (acetonitrile) to reach room temperature.[1]
-
Reconstitute the AQC powder with the specified volume of acetonitrile (B52724) (e.g., 1.0 mL). Vortex thoroughly to ensure complete dissolution. The reconstituted reagent is stable for up to one week when stored in a desiccator at room temperature; do not refrigerate.[7]
-
-
Sample Preparation & pH Adjustment:
-
Ensure the amino acid sample is free of particulates by centrifugation or filtration.
-
The pH of the final reaction mixture must be between 8.2 and 10.1. For samples dissolved in 0.1 N HCl, 10-20 µL can often be added directly.[1]
-
If the sample is more acidic, neutralization is required. This can be done by adding an appropriate volume of a base like sodium hydroxide.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 70 µL of 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid standard or sample.[3]
-
Add 20 µL of the reconstituted AQC reagent to the vial.[3]
-
Immediately cap the vial and vortex for several seconds to ensure complete mixing.[4]
-
Let the vial stand at room temperature for one minute.
-
-
Heating Step:
Protocol 3.2: HPLC/UPLC Analysis of AQC-Derivatized Amino Acids
-
Chromatographic System: A reverse-phase HPLC or UPLC system equipped with a fluorescence and/or UV detector.
-
Column: A C18 reverse-phase column (e.g., Waters AccQ•Tag Ultra C18, 1.7 µm).[1]
-
Mobile Phase A: An aqueous buffer, such as an acetate (B1210297) or formate (B1220265) buffer (e.g., 0.1 M acetate buffer, pH 5.0-6.4).[3][4]
-
Mobile Phase B: Acetonitrile or an acetonitrile/water mixture (e.g., Acetonitrile:Water 60:40).[3]
-
Gradient Elution: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 20-40 minutes to resolve all derivatized amino acids.[3][4]
-
Flow Rate: Typically 1.0 - 2.0 mL/min for HPLC or 0.4 - 0.7 mL/min for UPLC.[3]
-
Detection:
-
Quantification: Identify and quantify amino acids by comparing retention times and peak areas to those of known amino acid standards run under the same conditions.[4]
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 8. support.waters.com [support.waters.com]
- 9. support.waters.com [support.waters.com]
- 10. support.waters.com [support.waters.com]
The AQC Advantage: A Technical Guide to Enhanced Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and sensitive quantification of amino acids is a cornerstone of research and development in the life sciences, playing a critical role in proteomics, metabolomics, drug development, and clinical diagnostics.[1] This technical guide provides an in-depth exploration of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a pre-column derivatization reagent that has revolutionized amino acid analysis by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[1][2] AQC offers significant improvements in speed, sensitivity, and reproducibility, making it an indispensable tool for obtaining precise amino acid profiles from a wide array of biological samples.[2]
Core Benefits of AQC in Amino Acid Analysis
The adoption of AQC for amino acid analysis stems from its distinct chemical properties that overcome the limitations of traditional methods. Key advantages include:
-
Comprehensive Derivatization: AQC reacts with both primary and secondary amines, enabling the analysis of all proteinogenic amino acids, including proline and hydroxyproline, in a single run.[3] This is a significant advantage over reagents like ortho-phthaldialdehyde (OPA), which only reacts with primary amines.[2]
-
Exceptional Derivative Stability: The fluorescent urea (B33335) derivatives formed by the reaction of AQC with amino acids are remarkably stable, allowing for automated analysis and even sample storage for up to a week at room temperature without discernible loss in response.[3] This stability permits batch processing and repeat analysis if necessary.
-
High Sensitivity: The fluorescent nature of the AQC tag imparts high sensitivity to the analysis, enabling the detection of amino acids at the femtomole level.[2] This is crucial when working with limited sample quantities.
-
Rapid and Simple Reaction: The derivatization process is a straightforward, single-step reaction that proceeds rapidly, typically within minutes, over a broad pH range.[3]
-
Robust and Reproducible Quantification: The AQC method, followed by HPLC or UPLC analysis, provides excellent quantitative performance with high reproducibility.
The Chemistry of AQC Derivatization
AQC is a highly reactive fluorescent tagging molecule that undergoes a rapid and efficient reaction with the amino group of an amino acid. The reaction proceeds via a nucleophilic attack of the amino group on the N-hydroxysuccinimidyl (NHS) ester of the carbamate, forming a stable, highly fluorescent N-substituted urea derivative. Excess AQC reagent reacts with water to form 6-aminoquinoline (B144246) (AMQ), which itself can slowly react with excess AQC to form a bis urea. These side products do not interfere with the separation and quantification of the amino acid derivatives.[4]
Caption: AQC derivatization reaction with an amino acid.
Quantitative Performance Data
The AQC derivatization method followed by HPLC or UPLC analysis delivers excellent quantitative performance. The following tables summarize typical performance data gathered from various studies, showcasing the method's reproducibility and linearity.
Table 1: Repeatability of AQC-Derivatized Amino Acid Analysis
| Parameter | Relative Standard Deviation (RSD, %) |
| Retention Time | < 2% |
| Peak Area | 0.19 - 7.47% |
Source: Data compiled from studies on UPLC-ESI-MS/MS analysis of AQC-derivatized amino acids.[5]
Table 2: Linearity of AQC-Derivatized Amino Acid Analysis
| Amino Acid | Linear Range (pmol) | Correlation Coefficient (r²) |
| Alanine | 0.50 - 1000 | > 0.99 |
| Arginine | 0.10 - 1000 | > 0.99 |
| Asparagine | - | > 0.99 |
| Note: | Linearity is consistently high across all proteinogenic amino acids. |
Source: Data from studies utilizing hydrophilic interaction chromatography coupled with tandem mass spectrometry.[6]
Experimental Protocols
Reagent Preparation
-
Borate Buffer (0.2 M, pH 8.8): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 8.8 with a concentrated sodium hydroxide (B78521) solution.[1]
-
AQC Derivatizing Reagent (3 mg/mL): Immediately before use, dissolve the contents of a pre-packaged vial of AQC reagent powder in the provided acetonitrile (B52724) diluent.[1]
Sample Derivatization Protocol
This protocol provides a general guideline for the derivatization of amino acid standards or hydrolyzed protein/peptide samples.[7]
-
Sample Aliquot: Transfer 10 µL of the amino acid sample or standard into a microcentrifuge tube.[1][2]
-
Buffering: Add 70 µL of the 0.2 M Borate Buffer to the sample. Vortex briefly to mix.[1][2][7]
-
Reagent Addition: Add 20 µL of the reconstituted AQC Derivatizing Reagent to the mixture.[1][2]
-
Mixing: Immediately cap the vial and vortex thoroughly for several seconds to ensure complete mixing.[1]
-
Heating: Heat the mixture at 55°C for 10 minutes.[2][7] This step ensures the complete derivatization of tyrosine.[7]
-
Cooling: Allow the sample to cool to room temperature before analysis.[8]
Caption: Experimental workflow for AQC derivatization.
HPLC/UPLC Analysis Protocol
-
Injection: Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC or UPLC system.[2]
-
Separation: Separate the AQC-amino acid derivatives on a C18 column using a gradient of an aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile).[2]
-
Detection: Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 250 nm and an emission wavelength of approximately 395 nm.[1][2] UV detection at 260 nm is also possible.[9]
-
Quantification: Identify and quantify the amino acids by comparing the retention times and peak areas to those of known amino acid standards.[2]
Applications in Research and Drug Development
The robust and sensitive nature of AQC-based amino acid analysis makes it suitable for a wide range of applications:
-
Protein and Peptide Characterization: Determining the amino acid composition of purified proteins and peptides.[10]
-
Cell Culture Media Monitoring: Monitoring the depletion and supplementation of amino acids in bioreactors to optimize biopharmaceutical production.[7][8]
-
Clinical Diagnostics: Analyzing amino acid profiles in physiological fluids for disease diagnosis and monitoring.
-
Food and Feed Analysis: Quantifying the amino acid content in food and animal feed to assess nutritional value.[3][8]
-
Drug Development: Ensuring the quality, safety, and efficacy of drug products throughout their lifecycle is a critical aspect of pharmaceutical development.[11][] AQC analysis can be employed for the characterization of biotherapeutics and to ensure batch-to-batch consistency.
Conclusion
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has established itself as a superior reagent for the pre-column derivatization of amino acids for HPLC and UPLC analysis. Its ability to react with all amino acids, the exceptional stability of the resulting derivatives, high sensitivity, and the simplicity of the derivatization protocol have made it an essential tool for researchers, scientists, and drug development professionals.[2] The implementation of AQC-based methodologies provides a reliable and reproducible platform for the accurate quantification of amino acids in a diverse range of applications, from fundamental biological research to the stringent quality control required in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a highly reactive fluorescent tagging molecule that has become a cornerstone reagent for the pre-column derivatization of primary and secondary amines.[1][2] This technique is particularly prominent in the sensitive and reproducible quantification of amino acids by high-performance liquid chromatography (HPLC).[2][3] Introduced in 1993, AQC was developed to overcome the limitations of previous derivatization reagents.[3][4] It reacts swiftly with both primary and secondary amino acids to create exceptionally stable, fluorescent urea (B33335) derivatives.[3][5] This stability is a key advantage, permitting automated analysis and even the storage of samples post-derivatization.[3][5] The inherent fluorescence of the AQC tag provides high sensitivity, enabling the detection of amino acids at the femtomole level.[3][6] Key advantages of AQC over other agents like ortho-phthaldialdehyde (OPA) or 9-fluorenyl-methoxycarbonyl chloride (Fmoc) include its ability to react with secondary amines (such as proline and hydroxyproline) and the superior stability of the resulting derivatives.[3][7] The derivatization process is a simple, one-step reaction that is efficient across a broad pH range.[3][6]
Core Chemistry: The AQC Derivatization Reaction
AQC is a fluorogenic amine labeling dye that is not fluorescent itself but covalently reacts with primary and secondary amines to form a fluorescently labeled product.[1] The reaction involves the nucleophilic attack of the amino group on the succinimidyl carbamate moiety of AQC. This results in the formation of a stable, fluorescent N-substituted urea derivative and the release of N-hydroxysuccinimide (NHS).[8][9]
Excess AQC reagent readily hydrolyzes in the aqueous reaction mixture to form 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide, and carbon dioxide.[8][10] While AMQ is fluorescent, it elutes separately from the derivatized amino acids and typically does not interfere with their quantification.[6][10] The AQC derivatives of amino acids are highly stable, with some studies indicating stability for days or even weeks at room temperature, which allows for batch processing and repeat analyses.[5][10][11]
Reaction Mechanism
Caption: AQC derivatization reaction with an amine and hydrolysis of excess AQC.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with AQC derivatization chemistry, providing a basis for experimental design and performance evaluation.
| Parameter | Value | Reference |
| Excitation Wavelength | 250 nm | [1][6][12] |
| Emission Wavelength | 395 nm | [1][6][12] |
| Derivative Stability | Stable for days at room temperature.[10][11] Some studies show stability for over 72 hours[12] and up to three weeks.[11] | [10][11][12] |
| Reaction Time | Rapid, occurs within seconds to minutes.[7][11][13] | [7][11][13] |
| Optimal pH Range | 8.0 - 10.0 | [6][12][14] |
Table 1: Spectroscopic and Stability Data for AQC Derivatives.
| Application | Analyte | Detection Limit | Linearity Range (R²) | Recovery | Reference |
| Amino Acid Analysis | Phenylalanine | 40 fmol | > 0.998 (2.5-200 µM) | 95-106% | [6][15] |
| Amino Acid Analysis | Cystine | 800 fmol | > 0.998 (2.5-200 µM) | 95-106% | [6][15] |
| Fumonisin B1 Analysis | Fumonisin B1 | 50 ng/g | Not Specified | 88.7% | [12] |
Table 2: Performance Metrics of AQC Derivatization in Analytical Methods.
Experimental Protocols
General Experimental Workflow
The general workflow for AQC derivatization followed by HPLC analysis involves sample preparation, the derivatization reaction, and chromatographic analysis.
Caption: General experimental workflow for AQC derivatization and analysis.
Detailed Methodology for Amino Acid Analysis
This protocol is a representative example for the derivatization of amino acids in a sample hydrolysate.
Materials:
-
Amino acid standards or sample hydrolysate
-
AQC reagent solution (e.g., reconstituted in acetonitrile)[10]
-
Borate (B1201080) buffer (0.2 M, pH 8.8)[7][16]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Protein or peptide samples should be hydrolyzed to liberate free amino acids. Biological fluids may necessitate deproteinization. If the sample is in a highly acidic solution (>0.1 N HCl), it should be neutralized.[10]
-
Reagent Preparation: Prepare the AQC derivatizing reagent by reconstituting the lyophilized powder in acetonitrile.[10]
-
Derivatization Reaction:
-
In a reaction vial, combine 70 µL of 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid sample or standard.[16]
-
Add 20 µL of the AQC reagent solution to the vial and mix thoroughly.[16]
-
Allow the reaction to proceed at an elevated temperature (e.g., 55 °C) for a short period (e.g., 10 minutes) to ensure complete derivatization and the formation of stable derivatives.[7][14]
-
-
HPLC Analysis:
-
The derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.[16]
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a suitable mobile phase, such as an acetate (B1210297) buffer and acetonitrile.[16]
-
Detection is performed using a fluorescence detector with an excitation wavelength of 250 nm and an emission wavelength of 395 nm.[6][16] UV detection at 254 nm is also possible but is less sensitive.[7][16]
-
Note on Reagent Excess: It is crucial to use a molar excess of the AQC reagent (typically 4-6x) relative to the total amount of primary and secondary amines in the sample to ensure complete derivatization.[10]
Applications in Research and Drug Development
AQC derivatization is a versatile technique with broad applications:
-
Protein and Peptide Characterization: Determination of the amino acid composition of purified proteins and peptides.[3][10]
-
Cell Culture Media Analysis: Monitoring amino acid depletion and metabolite production in bioreactors.[17]
-
Clinical Diagnostics: Analysis of physiological amino acids in biological fluids such as plasma for the diagnosis of metabolic disorders.[15]
-
Food and Feed Analysis: Quantification of amino acids in food products and animal feed to assess nutritional quality.[2][5][7]
-
Drug Discovery and Development: Characterization of biopharmaceutical products, including monoclonal antibodies and therapeutic peptides.
Advantages and Limitations
Advantages:
-
Reacts with both primary and secondary amines: Allows for the comprehensive analysis of all proteinogenic amino acids in a single run.[4][10]
-
High stability of derivatives: Permits sample storage and automated analysis without significant degradation.[5][10]
-
High sensitivity: The fluorescent nature of the AQC tag enables detection at the femtomole level.[6]
-
Minimal interference from by-products: The major fluorescent by-product, AMQ, is well-resolved from the derivatized amino acids.[6][10]
-
Rapid and simple reaction: The derivatization is a quick, one-step process.[6][13]
Limitations:
-
Interference from hydrolysis by-products: In some cases, by-products from the AQC hydrolysis can interfere with the quantification of certain amino acids, particularly when hydroxyproline (B1673980) and hydroxylysine are present.[4]
-
Potential for precipitation: Derivatization of some proteins can lead to precipitation, which may limit its applicability in certain capillary isoelectric focusing studies.[18]
-
Intramolecular quenching: The fluorescence of derivatized tyrosine and tryptophan may be quenched, leading to lower detection sensitivity for these amino acids with fluorescence detection.[9][19]
Conclusion
AQC derivatization chemistry offers a robust, sensitive, and reliable method for the quantification of amino acids and other primary and secondary amines. Its straightforward protocol, the high stability of the resulting derivatives, and its applicability to a wide range of sample types have established AQC as an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction chemistry, optimization of experimental parameters, and awareness of its limitations are crucial for achieving accurate and reproducible results in various analytical applications.
References
- 1. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The evaluation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing reagent for fumonisin B(1) determination. [cerealsgrains.org]
- 13. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Using 3-AQC (6-AQC) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, drug development, and quality control of biopharmaceuticals and food products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but it often requires a derivatization step to enhance the detection of these compounds, which lack strong chromophores. This application note details a robust and sensitive method for the pre-column derivatization of amino acids using 3-Aminoquino-N-hydroxysuccinimidyl carbamate (B1207046) (3-AQC), more commonly known in scientific literature as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). It is widely accepted that "this compound" is a common typographical error for the 6-AQC reagent.[1]
The AQC reagent, commercially available as AccQ•Fluor™ reagent from Waters, reacts with both primary and secondary amines to form highly stable, fluorescent urea (B33335) derivatives.[1][2] This method offers several advantages over other derivatizing agents, including its ability to react with secondary amines like proline and hydroxyproline (B1673980) and the exceptional stability of the resulting derivatives, which can be stored for days, allowing for automated analysis and batch processing.[1][2] The derivatization is a simple, single-step reaction that proceeds efficiently.[1]
This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis of amino acids using AQC, along with expected quantitative performance data.
Chemical Reaction and Workflow
The derivatization process involves the reaction of AQC with the amino group of an amino acid to form a stable, fluorescent N-substituted urea derivative.[1] Excess AQC is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which does not interfere with the analysis of the derivatized amino acids.[1] The overall workflow, from sample preparation to data analysis, is a streamlined process designed for high-throughput and reproducible results.
Caption: AQC Derivatization Reaction.
References
Application Notes and Protocols for Amino Acid Analysis in Protein Hydrolysates using AQC Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantitative analysis of amino acids is fundamental in various scientific disciplines, including protein characterization, cell culture media monitoring, food science, and clinical diagnostics.[1][2] A widely adopted and robust method for this purpose is the pre-column derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as the AccQ-Tag™ method.[3][4] This technique converts both primary and secondary amino acids into highly stable, fluorescent derivatives, enabling their sensitive and reproducible quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[1][5]
The AQC reagent reacts with the amino group of amino acids to form stable urea (B33335) derivatives that can be detected by UV or fluorescence.[6][7][8] The derivatization reaction is rapid, and the resulting derivatives are stable for several days, allowing for batch processing and re-analysis if necessary.[4] This application note provides a detailed protocol for the amino acid analysis of protein hydrolysates using AQC derivatization, along with quantitative data and visual workflows to guide researchers.
Principle of the Method
The core of the method lies in the reaction of AQC with the primary and secondary amines of amino acids in a buffered solution, typically at an optimal pH of 8.5.[1] The excess AQC reagent is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which itself can react with remaining AQC to form a bis-urea byproduct.[4] These byproducts are chromatographically well-resolved from the amino acid derivatives and do not interfere with their quantification.[4][8] The resulting AQC-derivatized amino acids are then separated by RP-HPLC and detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of a known standard mixture.
Experimental Protocols
Protein Hydrolysis
Accurate amino acid analysis begins with the complete hydrolysis of the protein or peptide sample into its constituent amino acids.
Materials:
-
Protein/Peptide Sample
-
6 M HCl
-
Nitrogen or Argon gas
-
Heating block or oven (112°C)
-
Volumetric flasks
-
Acid-compatible filters (0.45 µm)
Protocol:
-
Weigh approximately 100 mg of the protein sample into a hydrolysis tube.[3]
-
Add 5 mL of 6 M HCl to the tube.[3]
-
Thoroughly flush the tube with nitrogen or argon gas to remove oxygen, which can degrade certain amino acids.[3]
-
Securely cap the tube and place it in an oven or heating block at 112°C for 22 hours.[3]
-
After hydrolysis, allow the tube to cool to room temperature.
-
If an internal standard is being used, add a known amount (e.g., 10 mL of 2.5 mM α-aminobutyric acid) to the cooled hydrolysate.[3]
-
Transfer the hydrolysate mixture to a volumetric flask (e.g., 250 mL) and bring it to volume with ultrapure water.[3]
-
Filter an aliquot of the diluted hydrolysate through a 0.45 µm acid-compatible filter before derivatization.[3]
AQC Derivatization (AccQ-Tag™ Method)
This protocol is based on the widely used Waters AccQ-Tag™ chemistry.
Materials:
-
Filtered Protein Hydrolysate
-
AccQ•Fluor™ Borate Buffer
-
AccQ•Fluor™ Reagent Powder (AQC)
-
AccQ•Fluor™ Reagent Diluent (Acetonitrile)
-
Heating block (55°C)
-
Autosampler vials with inserts
Protocol:
-
Reagent Preparation: Reconstitute the AccQ•Fluor™ Reagent Powder (AQC) by adding 1.0 mL of AccQ•Fluor™ Reagent Diluent (acetonitrile). Vortex thoroughly to ensure the reagent is fully dissolved.[9]
-
In a clean microcentrifuge tube or an autosampler vial, mix 10 µL of the filtered hydrolysate sample with 70 µL of AccQ•Fluor™ Borate Buffer.[3][5]
-
Add 20 µL of the reconstituted AccQ•Fluor™ Reagent to the mixture.[3][5]
-
Immediately vortex the vial for 30 seconds to ensure complete mixing and derivatization of all amino acids.[5]
-
Transfer the vial to a heating block and heat at 55°C for 10 minutes. This step ensures the complete conversion of a tyrosine side-product to its stable derivatized form.[1][3]
-
After heating, allow the sample to cool to room temperature. The derivatized sample is now ready for HPLC or UPLC analysis. The derivatives are stable for several days when stored at room temperature in the dark.[10]
HPLC/UPLC Analysis
The separation of AQC-derivatized amino acids is typically achieved using a C18 reversed-phase column with a gradient elution system.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV (248 or 254 nm) or fluorescence detector (Excitation: 250 nm, Emission: 395 nm).[3][6][11]
-
Column: Waters AccQ-Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm for UPLC or a similar C18 column for HPLC.[1][9][12]
Mobile Phases:
-
Mobile Phase A (Aqueous): An aqueous buffer such as acetate (B1210297) or formate. A common formulation is Waters AccQ-Tag™ Ultra Eluent A.
-
Mobile Phase B (Organic): Acetonitrile. Waters AccQ-Tag™ Ultra Eluent B.
Typical UPLC Gradient Program: A representative gradient for the separation of AQC-derivatized amino acids is detailed in the table below. This may need to be optimized based on the specific column and system used.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.7 | 99.9 | 0.1 | Initial |
| 0.5 | 0.7 | 99.9 | 0.1 | 6 |
| 5.8 | 0.7 | 90.0 | 10.0 | 6 |
| 8.0 | 0.7 | 80.0 | 20.0 | 6 |
| 10.0 | 0.7 | 50.0 | 50.0 | 6 |
| 10.5 | 0.7 | 10.0 | 90.0 | 6 |
| 11.5 | 0.7 | 10.0 | 90.0 | 6 |
| 12.0 | 0.7 | 99.9 | 0.1 | 6 |
| 15.0 | 0.7 | 99.9 | 0.1 | 6 |
Data Acquisition and Analysis:
-
Integrate the peak areas of the individual amino acids.
-
Quantify the concentration of each amino acid by comparing its peak area to a calibration curve generated from a standard amino acid mixture derivatized and analyzed under the same conditions.
Quantitative Data Summary
The AQC derivatization method has been validated in numerous studies, demonstrating excellent linearity, precision, accuracy, and sensitivity for a wide range of amino acids. The following tables summarize typical performance characteristics.
Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)
| Amino Acid | Linearity Range (µM) | R² | LOD (fmol) | LOQ (µM) |
| Aspartic Acid | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Glutamic Acid | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Serine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Glycine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Histidine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Arginine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Threonine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Alanine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Proline | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Tyrosine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Valine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Methionine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Cysteine | 0.0025 - 200 | >0.998 | 800 | 0.044 - 1.073 |
| Isoleucine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Leucine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
| Phenylalanine | 0.0025 - 200 | >0.998 | 40 | 0.044 - 1.073 |
| Lysine | 0.0025 - 200 | >0.998 | - | 0.044 - 1.073 |
Data compiled from multiple sources.[6][11][13]
Table 2: Precision and Accuracy (Recovery)
| Parameter | Value Range |
| Precision (RSD%) | |
| Repeatability | 0.4% - 4.6% |
| Intermediate Precision | 0.8% - 7.9% |
| Accuracy (Recovery %) | |
| Derivatization Step | 86% - 106% |
| Overall Method | 88.3% - 118.2% |
Data compiled from multiple sources.[11][14]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for amino acid analysis using AQC derivatization, from sample preparation to data analysis.
Caption: Workflow for AQC-based amino acid analysis.
AQC Derivatization Reaction
This diagram illustrates the chemical reaction between an amino acid and the AQC reagent.
Caption: AQC derivatization of an amino acid.
Conclusion
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for the pre-column derivatization of amino acids in protein hydrolysates offers a reliable, sensitive, and reproducible analytical method.[5] The straightforward and robust protocols, coupled with the stability of the resulting derivatives, make this technique well-suited for high-throughput applications in research, quality control, and clinical settings. By following the detailed protocols and understanding the performance characteristics outlined in this application note, researchers can achieve accurate and consistent quantification of amino acids for a wide variety of sample types.
References
- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anyone ever used Accq Tag for amino acid analysis? - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for AQC Derivatization in UPLC-MS Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for subsequent analysis by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This pre-column derivatization technique is a robust method for the accurate quantification of both primary and secondary amino acids in a variety of complex matrices.
Introduction
Amino acid analysis is a critical tool in numerous scientific fields, including biopharmaceutical development, metabolomics, and food science.[1] The majority of amino acids lack a strong chromophore, which makes their detection by UV challenging.[2] Pre-column derivatization with AQC addresses this limitation by attaching a fluorescent and UV-active tag to the amino group of the amino acids.[3][4] This process significantly enhances the sensitivity and selectivity of the analysis, particularly when coupled with UPLC-MS.[5]
The AQC reagent, also known as AccQ•Tag™, reacts rapidly with both primary and secondary amines in a single step to form highly stable urea (B33335) derivatives.[3][6][7] These derivatives are amenable to reversed-phase UPLC separation and can be sensitively detected by mass spectrometry, often utilizing Multiple Reaction Monitoring (MRM) for enhanced specificity and quantification.[5][8] A common product ion at m/z 171, resulting from the cleavage of the ureide bond, is typically monitored in MS/MS experiments.[5]
Experimental Workflow
The overall workflow for AQC derivatization and UPLC-MS analysis of amino acids consists of sample preparation, the derivatization reaction, and the instrumental analysis.
Caption: AQC Derivatization and UPLC-MS Workflow.
AQC Derivatization Reaction
AQC reacts with the primary or secondary amine group of an amino acid to form a stable, fluorescent N-substituted urea derivative. Excess AQC is hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which can further react with AQC to form a bis-urea byproduct. These byproducts typically do not interfere with the chromatographic analysis of the derivatized amino acids.[6]
Caption: AQC Derivatization Reaction Mechanism.
Experimental Protocols
Reagents and Materials
-
AQC Derivatization Kit (e.g., Waters AccQ•Tag™ Ultra) containing:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent
-
Borate buffer
-
Reagent diluent (acetonitrile)
-
-
Amino acid standards
-
Ultrapure water
-
UPLC-MS grade solvents (acetonitrile, methanol, formic acid, ammonium (B1175870) formate)
-
Sample preparation devices (e.g., centrifuge, filters)
-
Heating block or water bath
-
UPLC system coupled to a tandem quadrupole mass spectrometer
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
For protein/peptide samples: Perform acid hydrolysis to release individual amino acids. A common method is vapor-phase hydrolysis with 6 M HCl at 110°C for 24 hours. Neutralize the hydrolysate before derivatization.
-
For free amino acids in solution (e.g., cell culture media):
-
Remove any particulate matter by centrifugation or filtration (0.2 µm filter).[6]
-
If the sample is highly acidic, adjust the pH to be within the optimal range for derivatization (pH 8.2-10.0) with a suitable base like NaOH.[9]
-
Dilute the sample with ultrapure water to ensure the amino acid concentrations fall within the linear range of the assay.[2]
-
Derivatization Protocol
This protocol is based on the widely used Waters AccQ•Tag™ method.
-
Reconstitute the AQC Reagent: Dissolve the AQC reagent in the provided acetonitrile (B52724) diluent. Vortex and heat at 55°C for 10 minutes to ensure complete dissolution.[10]
-
Sample Derivatization:
-
Incubation: Heat the mixture at 55°C for 10 minutes. This step ensures the complete derivatization of all amino acids, including the conversion of a minor tyrosine side-product to the desired mono-derivatized form.[9]
-
Cooling: Allow the samples to cool to room temperature before injection.[9] The derivatized samples are stable for several days at room temperature when properly sealed.[3][4]
UPLC-MS Method
Chromatographic Conditions
-
UPLC System: ACQUITY UPLC H-Class or similar
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water (or 10 mM ammonium formate, pH adjusted)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 45 - 55 °C
-
Injection Volume: 1 µL
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to separate the derivatized amino acids, and includes a wash and re-equilibration step.
Mass Spectrometry Conditions
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 1.5 - 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 - 600 °C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion is the [M+H]+ of the AQC-derivatized amino acid, and the most common product ion is m/z 171.0. Analyte-specific cone voltages and collision energies should be optimized for each amino acid.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the UPLC-MS analysis of AQC-derivatized amino acids.
Table 1: Linearity and Limits of Quantification
| Amino Acid | Linearity Range (µM) | r² | LOQ (µM) |
| Aspartic Acid | 2 - 800 | >0.99 | 2 |
| Glutamic Acid | 2 - 800 | >0.99 | 2 |
| Serine | 2 - 800 | >0.99 | 2 |
| Glycine | 2 - 800 | >0.99 | 2 |
| Histidine | 2 - 800 | >0.99 | 2 |
| Arginine | 2 - 800 | >0.99 | 2 |
| Threonine | 2 - 800 | >0.99 | 2 |
| Alanine | 2 - 800 | >0.99 | 2 |
| Proline | 2 - 800 | >0.99 | 2 |
| Tyrosine | 2 - 800 | >0.99 | 2 |
| Valine | 2 - 800 | >0.99 | 2 |
| Methionine | 2 - 800 | >0.99 | 2 |
| Isoleucine | 2 - 800 | >0.99 | 2 |
| Leucine | 2 - 800 | >0.99 | 2 |
| Phenylalanine | 2 - 800 | >0.99 | 2 |
| Lysine | 2 - 800 | >0.99 | 2 |
| Data is representative and may vary based on instrumentation and specific method conditions.[11] |
Table 2: Precision and Accuracy
| Amino Acid | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Aspartic Acid | < 15 | < 15 | 85 - 115 |
| Glutamic Acid | < 15 | < 15 | 85 - 115 |
| Serine | < 15 | < 15 | 85 - 115 |
| Glycine | < 15 | < 15 | 85 - 115 |
| Histidine | < 15 | < 15 | 85 - 115 |
| Arginine | < 15 | < 15 | 85 - 115 |
| Threonine | < 15 | < 15 | 85 - 115 |
| Alanine | < 15 | < 15 | 85 - 115 |
| Proline | < 15 | < 15 | 85 - 115 |
| Tyrosine | < 15 | < 15 | 85 - 115 |
| Valine | < 15 | < 15 | 85 - 115 |
| Methionine | < 15 | < 15 | 85 - 115 |
| Isoleucine | < 15 | < 15 | 85 - 115 |
| Leucine | < 15 | < 15 | 85 - 115 |
| Phenylalanine | < 15 | < 15 | 85 - 115 |
| Lysine | < 15 | < 15 | 85 - 115 |
| Data is representative and may vary based on instrumentation and specific method conditions.[11] |
Conclusion
The AQC derivatization method, coupled with UPLC-MS, provides a sensitive, robust, and reliable platform for the quantitative analysis of amino acids. The simple and rapid derivatization procedure, along with the stability of the resulting derivatives, makes it well-suited for high-throughput applications in research, clinical diagnostics, and the biopharmaceutical industry. By following the detailed protocols and method parameters outlined in these application notes, researchers can achieve accurate and precise quantification of a wide range of amino acids in complex biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
The AccQ•Tag Method: A Comprehensive Guide to Amino Acid Analysis using AQC Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate amino acid analysis is a cornerstone of protein characterization, cellular metabolism research, and quality control in biopharmaceutical production. The Waters AccQ•Tag™ method is a widely adopted pre-column derivatization technique that enables sensitive and reproducible quantification of amino acids from a variety of complex matrices, including protein hydrolysates, cell culture media, and physiological fluids. This method utilizes the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent, which efficiently derivatizes both primary and secondary amino acids, yielding highly stable fluorescent adducts that can be readily separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV or fluorescence detection.
The AccQ•Tag method offers several advantages, including a simple and rapid derivatization protocol, the formation of stable derivatives that allow for batch processing and re-analysis, and high sensitivity, enabling the detection of amino acids at the picomole level. This application note provides a detailed protocol for the AccQ•Tag method, summarizes its quantitative performance, and presents visual workflows to facilitate its implementation in the laboratory.
Principle of the AccQ•Tag Method
The core of the AccQ•Tag method is the derivatization of amino acids with the AQC reagent. AQC reacts with the primary and secondary amine groups of amino acids in a borate (B1201080) buffer at a slightly alkaline pH. This reaction results in the formation of stable, fluorescent N-substituted urea (B33335) derivatives. The excess AQC reagent is rapidly hydrolyzed to 6-aminoquinoline (B144246) (AMQ), which has a significantly different retention time from the derivatized amino acids and thus does not interfere with their chromatographic separation. The derivatized amino acids are then separated by RP-HPLC or UPLC and detected by their absorbance at 254 nm or by fluorescence (excitation at 250 nm, emission at 395 nm).
Quantitative Performance Data
The AccQ•Tag method demonstrates excellent quantitative performance, characterized by high linearity, accuracy, precision, and sensitivity. The following tables summarize typical performance data obtained with the AccQ•Tag Ultra UPLC system with UV detection.
Linearity of Response
The method exhibits excellent linearity over a wide concentration range for all major amino acids.
| Amino Acid | Linearity Range (µM) | Correlation Coefficient (r²) |
| Aspartic Acid | 1 - 500 | > 0.995 |
| Glutamic Acid | 1 - 500 | > 0.995 |
| Serine | 1 - 500 | > 0.995 |
| Glycine | 1 - 500 | > 0.995 |
| Histidine | 1 - 500 | > 0.995 |
| Arginine | 1 - 500 | > 0.995 |
| Threonine | 1 - 500 | > 0.995 |
| Alanine | 1 - 500 | > 0.995 |
| Proline | 1 - 500 | > 0.995 |
| Tyrosine | 1 - 500 | > 0.995 |
| Valine | 1 - 500 | > 0.995 |
| Methionine | 1 - 500 | > 0.995 |
| Cysteine | 0.5 - 250 | > 0.995 |
| Isoleucine | 1 - 500 | > 0.995 |
| Leucine | 1 - 500 | > 0.995 |
| Phenylalanine | 1 - 500 | > 0.995 |
| Lysine | 1 - 500 | > 0.995 |
| (Data compiled from Waters Corporation application notes)[1] |
Precision (Repeatability)
The precision of the method is demonstrated by the low relative standard deviation (%RSD) for replicate injections of a standard mixture.
| Amino Acid | Peak Area %RSD (n=6) |
| Aspartic Acid | < 1.0% |
| Glutamic Acid | < 1.0% |
| Serine | < 1.0% |
| Glycine | < 1.0% |
| Histidine | < 1.0% |
| Arginine | < 1.0% |
| Threonine | < 1.0% |
| Alanine | < 1.0% |
| Proline | < 1.0% |
| Tyrosine | < 1.0% |
| Valine | < 1.0% |
| Methionine | < 1.0% |
| Isoleucine | < 1.0% |
| Leucine | < 1.0% |
| Phenylalanine | < 1.0% |
| Lysine | < 1.0% |
| (Data represents typical performance and may vary depending on the system and conditions) |
Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)
The AccQ•Tag method provides high sensitivity, allowing for the quantification of low-level amino acids.
| Amino Acid | Limit of Detection (LOD) (fmol on column) | Limit of Quantification (LOQ) (fmol on column) |
| Aspartic Acid | 50 - 100 | 150 - 300 |
| Glutamic Acid | 50 - 100 | 150 - 300 |
| Serine | 50 - 100 | 150 - 300 |
| Glycine | 100 - 200 | 300 - 600 |
| Histidine | 100 - 200 | 300 - 600 |
| Arginine | 100 - 200 | 300 - 600 |
| Threonine | 50 - 100 | 150 - 300 |
| Alanine | 50 - 100 | 150 - 300 |
| Proline | 100 - 200 | 300 - 600 |
| Tyrosine | 50 - 100 | 150 - 300 |
| Valine | 50 - 100 | 150 - 300 |
| Methionine | 50 - 100 | 150 - 300 |
| Isoleucine | 50 - 100 | 150 - 300 |
| Leucine | 50 - 100 | 150 - 300 |
| Phenylalanine | 50 - 100 | 150 - 300 |
| Lysine | 100 - 200 | 300 - 600 |
| (Values are estimates and can vary based on instrumentation and specific method parameters) |
Experimental Protocols
Overall Workflow
Sample Preparation: Protein Hydrolysis (Vapor Phase)
For the analysis of amino acid composition of proteins and peptides, a hydrolysis step is required to release individual amino acids.
Materials:
-
Protein/peptide sample
-
6 N HCl with 1% phenol (B47542)
-
Vacuum hydrolysis tubes
-
Heating block or oven capable of maintaining 110-115 °C
-
Vacuum pump and cold trap
Protocol:
-
Place 1-10 µg of protein or peptide sample into the bottom of a vacuum hydrolysis tube.
-
Add 200 µL of 6 N HCl with 1% phenol to the bottom of a larger outer vacuum vessel.
-
Place the open sample tube inside the larger vessel.
-
Carefully evacuate the vessel to a pressure of <200 mTorr and seal it.
-
Place the sealed vessel in an oven or heating block at 110-115 °C for 24 hours.
-
After hydrolysis, cool the vessel to room temperature before opening.
-
Dry the hydrolyzed sample under vacuum to remove residual HCl.
-
Reconstitute the dried hydrolysate in 0.1 N HCl for subsequent derivatization.
AQC Derivatization Protocol
Materials:
-
Waters AccQ•Tag Ultra™ Derivatization Kit (or equivalent)
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent Powder (AQC)
-
AccQ•Tag Ultra Reagent Diluent (Acetonitrile)
-
-
Sample (hydrolysate, standards, or other liquid samples)
-
Heating block at 55 °C
Protocol:
-
Reconstitute AQC Reagent: Add 1.0 mL of AccQ•Tag Ultra Reagent Diluent to the AccQ•Tag Ultra Reagent Powder vial. Vortex until fully dissolved. This reconstituted reagent is stable for up to one week at room temperature.
-
Sample Preparation for Derivatization: In a microcentrifuge tube or autosampler vial, add 10 µL of your amino acid sample or standard.
-
Add Buffer: To the 10 µL sample, add 70 µL of AccQ•Tag Ultra Borate Buffer. Vortex briefly to mix.
-
Derivatization: Add 20 µL of the reconstituted AQC reagent to the sample-buffer mixture. Immediately vortex for several seconds to ensure complete mixing.
-
Incubation: Let the reaction mixture stand at room temperature for 1 minute.
-
Heating: Transfer the vial to a heating block set at 55 °C and heat for 10 minutes. This step ensures the complete derivatization of tyrosine and hydrolysis of excess reagent.
-
Analysis: After heating, the sample is ready for injection into the HPLC/UPLC system.
HPLC/UPLC Operating Conditions
The following are typical starting conditions for the analysis of AccQ•Tag derivatized amino acids. Method optimization may be required depending on the specific application and instrumentation.
| Parameter | UPLC Conditions | HPLC Conditions |
| Column | Waters AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm | Waters AccQ•Tag C18, 4 µm, 3.9 x 150 mm |
| Mobile Phase A | Waters AccQ•Tag Ultra Eluent A | Waters AccQ•Tag Eluent A |
| Mobile Phase B | Waters AccQ•Tag Ultra Eluent B | Acetonitrile/Water (60:40) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Gradient | A detailed gradient table should be followed as per the manufacturer's instructions. Typically a gradient from ~10% B to 30-40% B over 10-20 minutes. | A detailed gradient table should be followed as per the manufacturer's instructions. Typically a gradient from 0% B to 50% B over 30-40 minutes. |
| Column Temperature | 45 - 60 °C | 37 °C |
| Injection Volume | 1 µL | 5 - 10 µL |
| Detection | UV at 254 nm or Fluorescence (Ex: 250 nm, Em: 395 nm) | UV at 254 nm or Fluorescence (Ex: 250 nm, Em: 395 nm) |
Conclusion
The AccQ•Tag method using the AQC reagent provides a robust, sensitive, and reliable platform for the quantitative analysis of amino acids. The straightforward derivatization protocol, coupled with the stability of the resulting derivatives, makes it an ideal choice for a wide range of applications in academic research and the biopharmaceutical industry. By following the detailed protocols and understanding the performance characteristics outlined in this application note, researchers can confidently implement this powerful analytical technique to obtain accurate and precise amino acid composition data.
References
Application Notes and Protocols for AQC Derivatization of Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids in plasma is crucial for a wide range of research and clinical applications, including the diagnosis and monitoring of metabolic disorders, nutritional assessment, and biomarker discovery in drug development. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a widely used pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with fluorescence or UV detection. AQC reacts with both primary and secondary amines to form stable, highly fluorescent derivatives, enabling sensitive and reproducible quantification.
A critical step in the analysis of amino acids in plasma is the effective removal of high-abundance proteins, which can interfere with the derivatization reaction and chromatographic analysis. This document provides a detailed application note and experimental protocols for the preparation of plasma samples for AQC derivatization, with a focus on protein precipitation.
Protein Precipitation: A Critical Step
Protein precipitation is essential to remove interfering proteins from the plasma matrix prior to AQC derivatization. The choice of precipitating agent can significantly impact the recovery of amino acids. Common methods include the use of organic solvents like acetonitrile (B52724) and methanol, or acids such as trichloroacetic acid (TCA).
-
Acetonitrile is a widely used and effective precipitating agent that generally provides a clean supernatant.
-
Methanol is another effective organic solvent for protein precipitation and has been shown to be efficient for metabolite recovery.
-
Trichloroacetic Acid (TCA) is a strong acid that effectively precipitates proteins. Some studies suggest that acid precipitants may not cause the protein concentration-dependent decrease in free amino acid concentrations that can be observed with organic precipitants.
The selection of the optimal protein precipitation method may depend on the specific amino acids of interest and the analytical platform being used. It is recommended to validate the chosen method to ensure adequate recovery and reproducibility.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of plasma samples for AQC derivatization, including protein precipitation.
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN), HPLC grade
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Borate Buffer (0.2 M, pH 8.8)
-
AQC derivatizing reagent solution (e.g., Waters AccQ•Tag™ Ultra Reagent)
-
Internal Standard (IS) solution (e.g., Norvaline)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
Heating block or water bath
Protocol 1: Protein Precipitation with Acetonitrile
-
Sample Preparation: Thaw frozen plasma samples on ice. Vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. If using an internal standard, add the appropriate volume at this stage.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids without disturbing the protein pellet.
-
Drying (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. This step removes the organic solvent which can interfere with the derivatization reaction.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable buffer, such as the mobile phase starting condition or a weak acid.
Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)
-
Sample Preparation: Thaw frozen plasma samples on ice and vortex.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add internal standard if required.
-
Protein Precipitation: Add 100 µL of 10% TCA solution to the plasma sample.
-
Mixing: Vortex the mixture for 30 seconds.
-
Incubation: Let the samples stand on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Be cautious as TCA is corrosive.
-
pH Adjustment: The supernatant will be acidic. It is crucial to neutralize the sample before AQC derivatization, as the reaction requires an alkaline pH. This can be done by adding a suitable base (e.g., NaOH) or by ensuring the buffering capacity of the subsequent derivatization step is sufficient.
AQC Derivatization Protocol
This protocol should be performed on the protein-free supernatant obtained from either of the precipitation methods described above.
-
Sample Transfer: Transfer 10 µL of the protein-free supernatant (or reconstituted sample) to a new reaction vial or microcentrifuge tube.
-
Buffering: Add 70 µL of 0.2 M Borate Buffer (pH 8.8) to the sample. Mix thoroughly by vortexing.
-
Reagent Addition: Add 20 µL of the freshly prepared AQC derivatizing reagent to the mixture.
-
Immediate Mixing: Immediately cap the vial and vortex thoroughly for several seconds to ensure complete and uniform derivatization.
-
Incubation: Heat the mixture at 55°C for 10 minutes.
-
Cooling: After incubation, allow the samples to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of amino acids in plasma using AQC derivatization followed by HPLC or UPLC analysis. These values are compiled from various studies and represent expected performance.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [1][2] |
| Recovery (%) | 95 - 106% (post-precipitation) | [1][2] |
| Intra-day Precision (%RSD) | < 5% | |
| Inter-day Precision (%RSD) | < 10% | |
| Limit of Quantification (LOQ) | Low pmol/µL range | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for plasma sample preparation and AQC derivatization.
AQC Derivatization Reaction
Caption: AQC derivatization reaction with an amino acid.
References
Application Notes and Protocols for the Quantitative Analysis of Amino Acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a cornerstone technique in various scientific disciplines, including proteomics, clinical diagnostics, food science, and pharmaceutical development. The accurate determination of amino acid composition is critical for protein characterization, monitoring cell culture media, diagnosing metabolic disorders, and ensuring the nutritional quality of food products.[1] Most amino acids lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.[2] To overcome this, pre-column derivatization with a labeling reagent is employed to attach a tag that enhances detection.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as AccQ•Tag™, is a highly effective pre-column derivatization reagent for amino acids.[3][4] It reacts rapidly with both primary and secondary amino acids in a single step to yield highly stable, fluorescent adducts that can be readily analyzed by HPLC with fluorescence or ultraviolet (UV) detection, as well as by mass spectrometry (MS).[3][4][5] The derivatives are stable for days, allowing for batch processing and repeat analyses.[3] This document provides detailed application notes and protocols for the quantitative analysis of amino acids using AQC.
Principle of AQC Derivatization
AQC reacts with the amino group of an amino acid to form a stable N-substituted urea (B33335) derivative.[4] The reaction is rapid, typically completed within minutes at room temperature or slightly elevated temperatures.[1][4] The excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which has minimal interference with the separation and detection of the derivatized amino acids.[3][5]
Caption: AQC derivatization reaction with an amino acid.
Application Notes
The AQC derivatization method is versatile and has been successfully applied to a wide range of sample matrices. Its key advantages include:
-
High Throughput and Speed: The derivatization is rapid, and with modern Ultra-Performance Liquid Chromatography (UPLC) systems, the analysis of all major amino acids can be achieved in under 10 minutes.[6][7]
-
High Sensitivity and Selectivity: When coupled with mass spectrometry (UPLC-MS/MS), the method offers exceptional sensitivity, with detection limits in the attomole range, and high selectivity due to the use of Multiple Reaction Monitoring (MRM).[6][7]
-
Broad Applicability: The method has been validated for various sample types, including protein hydrolysates, plasma, serum, cell culture media, and infant foods.[8][9][10][11]
-
Stability of Derivatives: The AQC-amino acid derivatives are stable for several days at 2-8°C, which allows for flexibility in sample processing and re-analysis if needed.[3][11]
Experimental Protocols
The following sections provide detailed protocols for the quantitative analysis of amino acids using AQC derivatization followed by UPLC with UV/Fluorescence or MS/MS detection.
Caption: General workflow for AQC-based amino acid analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to obtain a clear solution of free amino acids suitable for derivatization.
-
For Protein/Peptide Hydrolysates: After acid or enzymatic hydrolysis, neutralize the sample. The specific neutralization procedure depends on the hydrolysis method used.
-
For Plasma/Serum: Deproteinization is required. A common method is to add 4 volumes of acetonitrile (B52724) to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[12] The supernatant is then collected for derivatization.
-
For Cell Culture Media: Samples can often be analyzed after simple filtration and dilution. If high protein content is present, deproteinization as described for plasma is recommended.[11]
Note: It is crucial to minimize environmental contamination with amino acids. Use clean labware and high-purity reagents.[11]
Protocol 2: AQC Derivatization
This protocol is based on the widely used Waters AccQ•Tag™ chemistry.[3][13]
Reagents:
-
Borate Buffer: 0.2 M, pH 8.8. Provided in most commercial kits or can be prepared.
-
AQC Reagent Solution: Reconstitute lyophilized AQC reagent in acetonitrile. Prepare fresh as recommended by the manufacturer.[3]
Procedure:
-
In a microcentrifuge tube or a well of a 96-well plate, add 10 µL of the amino acid standard or sample.
-
Immediately vortex the mixture for 30 seconds to 1 minute to ensure complete derivatization.[1][4]
-
Heat the mixture at 55°C for 10 minutes. This step ensures the complete conversion of the derivatized tyrosine to a single product.[1][4]
-
Cool the sample to room temperature. The sample is now ready for injection or can be stored at 2-8°C for up to two days.[11]
Protocol 3: UPLC-UV/Fluorescence Analysis
Instrumentation:
-
An HPLC or UPLC system equipped with a UV and/or fluorescence detector.
Chromatographic Conditions (Typical):
-
Column: Reversed-phase C18 column (e.g., Waters AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: An aqueous buffer, such as acetate (B1210297) or formate (B1220265) buffer.[4]
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: Dependent on column dimensions, typically 0.4 - 0.7 mL/min for UPLC.
-
Column Temperature: 45-55°C.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to separate the derivatized amino acids. The exact gradient profile should be optimized for the specific column and instrument.
-
Detection:
Protocol 4: UPLC-MS/MS Analysis
This method provides the highest sensitivity and selectivity.
Instrumentation:
-
A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to the UPLC-UV method, but mobile phases must be compatible with MS (e.g., using formic acid as a modifier).
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion is the protonated molecule of the AQC-derivatized amino acid ([M+H]⁺). The characteristic product ion for all AQC derivatives is m/z 171, which results from the cleavage of the ureide bond.[6] Therefore, the generic MRM transition is [M+H]⁺ → 171.[6]
-
Instrument Parameters: Cone voltage and collision energy must be optimized for each individual AQC-amino acid derivative to achieve maximum sensitivity.[6]
Quantitative Data Summary
The AQC method demonstrates excellent performance for quantitative analysis. The tables below summarize typical validation parameters reported in the literature.
Table 1: Linearity and Detection Limits
| Amino Acid | Linearity Range (µM) | R² Value | LOD (µM)[10] | LOQ (µM)[10] |
| Aspartic Acid | 0.0025 - 200 | >0.998 | 0.041 | 0.120 |
| Glutamic Acid | 0.0025 - 200 | >0.998 | 0.049 | 0.144 |
| Serine | 0.0025 - 200 | >0.998 | 0.044 | 0.129 |
| Glycine | 0.0025 - 200 | >0.998 | 0.367 | 1.073 |
| Histidine | 0.0025 - 200 | >0.998 | 0.038 | 0.111 |
| Arginine | 0.0025 - 200 | >0.998 | 0.021 | 0.061 |
| Threonine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Alanine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Proline | 0.0025 - 200 | >0.998 | 0.016 | 0.046 |
| Tyrosine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Valine | 0.0025 - 200 | >0.998 | 0.024 | 0.070 |
| Methionine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Lysine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Isoleucine | 0.0025 - 200 | >0.998 | 0.024 | 0.070 |
| Leucine | 0.0025 - 200 | >0.998 | 0.027 | 0.079 |
| Phenylalanine | 0.0025 - 200 | >0.998 | 0.024 | 0.070 |
Data compiled from studies using HPLC-fluorescence.[8][10] Linearity is consistently reported with R² > 0.998.[8]
Table 2: Precision and Accuracy
| Parameter | Typical Range (%) | Reference |
| Precision (RSD%) | ||
| Intra-day Repeatability (Peak Area) | 0.19 - 7.47 | [6] |
| Inter-day Repeatability (Peak Area) | 2.12 - 15.9 | [9] |
| Repeatability (Method) | 0.2 - 3.5 | [10] |
| Accuracy (Recovery %) | ||
| Derivatization Step | 86 - 106 | [10] |
| Overall Method | 88.3 - 118.2 | [10] |
RSD: Relative Standard Deviation. Accuracy is determined by spiking samples with known concentrations of amino acid standards.
Conclusion
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for pre-column derivatization offers a robust, sensitive, and reliable method for the quantitative analysis of amino acids.[4] The straightforward protocols, stability of the derivatives, and compatibility with both HPLC-UV/Fluorescence and UPLC-MS/MS make it an invaluable tool for researchers, scientists, and drug development professionals.[4][6] By following the detailed protocols and understanding the performance characteristics outlined in these notes, users can achieve accurate and reproducible quantification of amino acids in a variety of complex matrices.
References
- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
AQC Derivatization for Accurate Amino Acid Analysis in Physiological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a cornerstone technique in biomedical research, clinical diagnostics, and pharmaceutical development. The precise quantification of amino acids in physiological fluids such as plasma, serum, and urine provides critical insights into metabolic pathways, nutritional status, and various disease states. However, the inherent chemical properties of amino acids—lacking strong chromophores and exhibiting high polarity—present analytical challenges.
Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has become a widely adopted solution to overcome these challenges. AQC reacts rapidly with both primary and secondary amines to yield highly stable and fluorescent derivatives.[1][2][3] This method, commercialized as the AccQ•Tag™ system by Waters, offers excellent sensitivity, reproducibility, and stability, making it a robust tool for the comprehensive profiling of amino acids in complex biological matrices.[3][4][5]
Principle of the Method
The AQC derivatization method is a pre-column technique where the AQC reagent tags amino acids prior to their separation by reversed-phase liquid chromatography. The chemistry involves a simple, one-step reaction. The N-hydroxysuccinimide (NHS) group of AQC is an excellent leaving group that facilitates the reaction with the nucleophilic amino groups of the analytes under mild alkaline conditions (pH 8.2-10.0), typically maintained by a borate (B1201080) buffer.[5][6] This reaction forms a stable urea (B33335) linkage, covalently attaching the fluorescent 6-aminoquinoline (B144246) (AMQ) tag to each amino acid.
Excess AQC reagent is rapidly hydrolyzed in the aqueous environment to form AMQ, N-hydroxysuccinimide, and carbon dioxide.[1] The AMQ byproduct can further react with remaining AQC, but these side products do not interfere with the chromatographic separation and detection of the derivatized amino acids.[7] The resulting derivatives are exceptionally stable, allowing for batch processing and repeat analysis for up to a week at room temperature without significant degradation.[1][2] The derivatized amino acids can then be detected with high sensitivity using fluorescence (Excitation: 250 nm, Emission: 395 nm) or UV (254 nm) detectors.[4][6]
Experimental Workflow
The overall workflow for AQC derivatization and analysis of physiological fluids is a multi-step process that ensures sample purity and optimal reaction conditions. The key stages include sample preparation to remove interfering macromolecules, the derivatization reaction itself, and finally, chromatographic analysis.
Detailed Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation
This protocol describes the removal of proteins from plasma or serum, which is a critical step to prevent column contamination and interference with the analysis.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to the tube to precipitate proteins.[6]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at 4°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the free amino acids, and transfer it to a clean tube for the derivatization step.
Protocol 2: AQC Derivatization
This protocol is based on the widely used Waters AccQ•Tag™ methodology.[6][7][8]
Materials:
-
Deproteinized sample supernatant (from Protocol 1) or amino acid standard
-
AccQ•Tag Ultra Borate Buffer (or 0.2 M Borate Buffer, pH 8.8)
-
AccQ•Tag Ultra Reagent Powder (AQC) reconstituted in AccQ•Tag Ultra Reagent Diluent (acetonitrile)
-
Total recovery vials or similar reaction vials
-
Heating block set to 55°C
-
Vortex mixer
Procedure:
-
Reagent Reconstitution: Prepare the AQC derivatizing reagent by dissolving the AccQ•Tag Ultra Reagent Powder in 1.0 mL of AccQ•Tag Ultra Reagent Diluent. Vortex until fully dissolved. The reconstituted reagent is stable for up to one week when stored at room temperature in a desiccator.[6][7]
-
Reaction Setup: In a total recovery vial, add 70 µL of Borate Buffer.[5][8]
-
Sample Addition: Add 10 µL of the deproteinized sample supernatant or amino acid standard to the borate buffer.[5][8]
-
Derivatization: Add 20 µL of the reconstituted AQC reagent to the vial.[5][8]
-
Mixing: Immediately cap the vial and vortex thoroughly for several seconds. This step is critical for ensuring complete and uniform derivatization.[4][6]
-
Incubation: Let the vial stand at room temperature for 1 minute.
-
Heating: Transfer the vial to a heating block and heat at 55°C for 10 minutes. This step ensures the complete derivatization of tyrosine.[5][7][8]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the HPLC/UPLC system. Derivatized samples are stable for several days.[3]
Protocol 3: UPLC-FLD Analysis Conditions
The following are typical conditions for the separation of AQC-derivatized amino acids on a UPLC system with fluorescence detection.
Instrumentation & Columns:
-
System: Waters ACQUITY UPLC System or equivalent
-
Column: AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm
-
Detector: Fluorescence Detector (FLD)
-
Excitation Wavelength: 250 nm
-
Emission Wavelength: 395 nm
Mobile Phases & Gradient:
-
Mobile Phase A: AccQ•Tag Ultra Eluent A or equivalent (aqueous buffer)
-
Mobile Phase B: AccQ•Tag Ultra Eluent B or equivalent (acetonitrile-based)
-
Column Temperature: 45 - 55°C
-
Flow Rate: 0.6 - 0.7 mL/min
-
Injection Volume: 1 µL
Example Gradient Table:
| Time (min) | Flow (mL/min) | %A | %B | Curve |
|---|---|---|---|---|
| Initial | 0.7 | 99.9 | 0.1 | Initial |
| 0.5 | 0.7 | 99.9 | 0.1 | 6 |
| 5.5 | 0.7 | 90.0 | 10.0 | 6 |
| 7.5 | 0.7 | 75.0 | 25.0 | 6 |
| 9.0 | 0.7 | 40.0 | 60.0 | 6 |
| 9.5 | 0.7 | 10.0 | 90.0 | 6 |
| 11.0 | 0.7 | 10.0 | 90.0 | 6 |
| 11.5 | 0.7 | 99.9 | 0.1 | 6 |
| 13.0 | 0.7 | 99.9 | 0.1 | 6 |
Note: Gradient conditions should be optimized based on the specific system, column, and set of analytes.
Quantitative Data
The AQC derivatization method allows for the reliable quantification of a wide range of amino acids in physiological fluids. The following tables summarize typical performance data.
Table 1: Method Performance and Validation
This table presents typical validation parameters for the AQC-UPLC-FLD method for amino acid analysis in human plasma.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [9] |
| Limit of Detection (LOD) | ~2 pmol/µL | [10] |
| Limit of Quantification (LOQ) | ~5 pmol/µL | [10] |
| Intra-day Precision (%RSD) | < 3.3% | [10] |
| Inter-day Precision (%RSD) | 2 - 9% | [10] |
| Recovery | 95 - 106% | [9] |
Table 2: Typical Amino Acid Concentrations in Healthy Adult Plasma
The concentrations of amino acids can vary based on factors like diet, age, and genotype.[2] This table provides representative concentration ranges observed in healthy adults.
| Amino Acid | Abbreviation | Typical Concentration Range (µmol/L) |
| Alanine | Ala | 230 - 510 |
| Arginine | Arg | 50 - 150 |
| Asparagine | Asn | 40 - 80 |
| Aspartic Acid | Asp | 0 - 26 |
| Citrulline | Cit | 20 - 55 |
| Glutamic Acid | Glu | 18 - 98 |
| Glutamine | Gln | 400 - 700 |
| Glycine | Gly | 150 - 350 |
| Histidine | His | 60 - 120 |
| Isoleucine | Ile | 45 - 110 |
| Leucine | Leu | 80 - 180 |
| Lysine | Lys | 120 - 250 |
| Methionine | Met | 15 - 40 |
| Ornithine | Orn | 40 - 110 |
| Phenylalanine | Phe | 40 - 90 |
| Proline | Pro | 100 - 300 |
| Serine | Ser | 80 - 150 |
| Threonine | Thr | 90 - 200 |
| Tryptophan | Trp | 40 - 90 |
| Tyrosine | Tyr | 40 - 100 |
| Valine | Val | 150 - 300 |
(Concentration ranges compiled from multiple sources for general reference.)[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Normal plasma free amino acid values in adults: the influence of some common physiological variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. help.waters.com [help.waters.com]
- 8. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucsfhealth.org [ucsfhealth.org]
Application Notes and Protocols for AQC Amino Acid Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). The methodologies outlined are designed to offer robust and reproducible results for the analysis of amino acids in various sample matrices, including protein hydrolysates, cell culture media, and food samples.
Introduction
Amino acid analysis is a critical technique in life sciences and biopharmaceutical development for applications such as protein quantitation, determination of protein and peptide composition, and monitoring of cell culture media. Pre-column derivatization with AQC is a widely adopted method due to the rapid reaction with both primary and secondary amino acids, forming stable and highly fluorescent derivatives that can be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1][2] The success of this analysis is heavily dependent on the precise composition and gradient of the mobile phase.
The AQC reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with the amino groups of amino acids to yield stable, fluorescent derivatives.[1] This pre-column derivatization technique is favored for its simplicity and the stability of the resulting adducts, which allows for batch processing and repeat analyses.[1]
Experimental Workflow
The overall workflow for AQC amino acid analysis involves sample preparation, derivatization, chromatographic separation, and data analysis. Each step is crucial for achieving accurate and reproducible results.
Mobile Phase Composition
The separation of AQC-derivatized amino acids is typically achieved using a binary solvent system in a reversed-phase HPLC or UHPLC setup. The mobile phase generally consists of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).
Mobile Phase A (Aqueous): The aqueous component is critical for the retention and separation of the polar AQC-amino acid derivatives. A commonly used aqueous mobile phase is an ammonium (B1175870) formate (B1220265) buffer.[3] The pH of this buffer is a crucial parameter and must be carefully controlled, as even minor deviations can significantly alter retention times and lead to peak co-elution.[3] For consistent results, it is recommended to adjust the pH to within ±0.04 units.[3]
Mobile Phase B (Organic): Acetonitrile is the most common organic solvent used as Mobile Phase B.[3] It serves to elute the more hydrophobic AQC-amino acid derivatives from the reversed-phase column.
Recommended Mobile Phase Compositions
| Mobile Phase Component | Composition | Preparation Notes |
| Mobile Phase A | 50 mM Ammonium Formate, pH 2.9 with Formic Acid | Dissolve 3.153 g of ammonium formate in 900 mL of HPLC-grade water. Carefully adjust the pH to 2.9 with formic acid. Bring the final volume to 1000 mL with water and filter through a 0.2 µm filter.[3] |
| Mobile Phase B | Acetonitrile | Use HPLC or UHPLC-grade acetonitrile. |
| Waters AccQ•Tag Ultra Eluent A | Proprietary aqueous buffer concentrate | Dilute 1:19 with HPLC-grade water.[4] |
| Waters AccQ•Tag Ultra Eluent B | Proprietary organic solvent | Used as is.[5] |
Experimental Protocols
Protocol 1: AQC Derivatization of Amino Acid Standards and Samples
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Amino acid standards or sample hydrolysate
-
0.2 M Borate Buffer (pH 8.8)
-
AQC Reagent: Dissolve 2 mg of AQC in 1 mL of acetonitrile. This solution should be prepared fresh.[2]
-
Heating block or water bath set to 55°C
Procedure:
-
To 10 µL of the amino acid standard or sample, add 70 µL of 0.2 M borate buffer and mix thoroughly.[2][6]
-
Add 20 µL of the freshly prepared AQC reagent to the mixture.[2][6]
-
Immediately and thoroughly vortex the solution.[6]
-
Incubate the mixture at 55°C for 10 minutes to ensure complete derivatization.[2][6]
-
After incubation, the sample is ready for injection into the HPLC/UHPLC system.
Protocol 2: UHPLC Separation of AQC-Derivatized Amino Acids
This protocol is based on the use of a Thermo Scientific™ Vanquish™ Flex Binary system but can be adapted for other UHPLC systems.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column suitable for amino acid analysis (e.g., Thermo Scientific™ Accucore™ aQ C18) |
| Mobile Phase A | 50 mM Ammonium Formate, pH 2.9 with Formic Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.65 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm or Fluorescence (Excitation: 250 nm, Emission: 395 nm)[6] |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.00 - 0.55 | 0.5 |
| 0.55 - 5.34 | 0.5 - 5.2 |
| 5.34 - 8.08 | 5.2 - 9.2 |
| 8.08 - 8.63 | 9.2 - 14.0 |
| 8.63 - 11.23 | 14.0 - 19.2 |
| Column Wash and Re-equilibration steps to be added as per column manufacturer's recommendation. |
Note: This gradient is an example and may need to be optimized based on the specific column dimensions and system being used. A method transfer tool can be used to adapt the gradient to different flow rates.[3]
Troubleshooting and Key Considerations
Successful AQC amino acid analysis relies on careful attention to detail throughout the process. Below are some common issues and their potential solutions.
Signaling Pathway of Potential Issues
Key Considerations:
-
pH Control: The derivatization reaction is highly pH-dependent, with an optimal range of 8.2 to 10.0.[7] The pH of the mobile phase is also critical for reproducible retention times.[3]
-
Reagent Stability: The AQC reagent is moisture-sensitive and should be stored properly. Reconstituted reagent has a limited shelf life.[6][7]
-
Column Equilibration: Insufficient column equilibration between injections can lead to retention time drift.[7]
-
Sample Matrix: Components in the sample matrix can interfere with the derivatization reaction or the chromatographic separation. Sample clean-up or dilution may be necessary.[6]
-
System Maintenance: Regular maintenance of the HPLC/UHPLC system, including checking for leaks, is essential for reliable results.[7]
By following these detailed protocols and considering the key factors influencing the separation, researchers can achieve accurate and reproducible quantification of amino acids using AQC derivatization.
References
Application Note: Quantitative Analysis of Amino Acids in Cell Culture Media using AQC Derivatization followed by HPLC-FLD
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Monitoring the composition of amino acids in cell culture media is critical for optimizing cell growth, protein production, and overall process consistency in biopharmaceutical development. This application note provides a detailed protocol for the quantitative analysis of amino acids in mammalian cell culture media. The method utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a fluorescent tagging agent that reacts with both primary and secondary amines to form highly stable derivatives. The derivatized amino acids are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This robust and sensitive method allows for the accurate determination of amino acid concentrations, providing valuable insights for media optimization and bioprocess monitoring.
Introduction
Amino acids are essential nutrients in cell culture media, serving as building blocks for protein synthesis, nitrogen sources, and intermediates in various metabolic pathways.[1] The depletion of specific amino acids can limit cell growth and impact the quality and yield of recombinant proteins.[2] Therefore, routine monitoring of amino acid concentrations in bioreactors is crucial for maintaining optimal culture conditions and ensuring batch-to-batch consistency.[2][3]
Direct analysis of amino acids is challenging due to their structural similarity and lack of a strong native chromophore or fluorophore.[1][4] To overcome this, pre-column derivatization is employed to attach a tag to the amino acid molecule, enhancing chromatographic separation and detection sensitivity.[4][5] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), often used in commercially available kits like Waters AccQ•Tag™, is a highly effective derivatizing reagent.[5][6]
Principle of the Method: AQC reacts rapidly and quantitatively with primary and secondary amino acids at a slightly alkaline pH (typically 8.2-10.0) to form stable, highly fluorescent N-substituted urea (B33335) derivatives.[5][7] The excess reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which does not interfere with the chromatographic analysis.[5][6] The stable derivatives are then separated by RP-HPLC and detected by a fluorescence detector, allowing for sensitive quantification down to the picomole and femtomole levels.[5][8]
Materials and Reagents
-
Reagents:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent powder (e.g., Waters AccQ•Fluor™ Reagent Powder)[6]
-
Borate Buffer, 0.2 M, pH 8.8[8]
-
Amino Acid Standard H (or equivalent certified standard mix)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water (e.g., Milli-Q)
-
Sodium Acetate (B1210297)
-
Phosphoric Acid
-
-
Equipment:
-
HPLC or UPLC system with a binary or quaternary pump
-
Autosampler
-
Column Heater
-
Fluorescence Detector (FLD)
-
Reversed-phase C18 column (e.g., Waters AccQ•Tag™ column, 3.9 x 150 mm)[8]
-
Vortex mixer
-
Centrifuge
-
Heat block (55 °C)
-
Syringe filters (0.2 µm)
-
HPLC vials and inserts
-
Experimental Protocols
Workflow Overview
The overall experimental workflow consists of sample preparation, AQC derivatization, chromatographic separation, and data analysis.
Caption: AQC amino acid analysis experimental workflow.
Reagent Preparation
-
AQC Derivatizing Reagent (3 mg/mL): Immediately before use, reconstitute the AQC reagent powder by adding the specified volume of acetonitrile diluent (typically 1 mL for a 3-4 mg vial).[8] Vortex until fully dissolved. Heating to 55-80°C for a few minutes can aid dissolution.[1]
-
Mobile Phase A (Aqueous Acetate Buffer): Prepare a 0.1 M acetate buffer and adjust the pH to 5.0 with phosphoric acid.[7] Filter the buffer through a 0.2 µm membrane before use.
-
Mobile Phase B: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7]
Sample and Standard Preparation
-
Sample Collection: Collect an aliquot of cell culture medium from the bioreactor. Centrifuge the sample to pellet cells and debris.[1]
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.[1]
-
Dilution: Dilute the filtered sample with HPLC-grade water to ensure the amino acid concentrations fall within the linear range of the calibration curve. A 100-fold dilution is often a good starting point.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting a certified amino acid standard stock solution with HPLC-grade water. A range of 2.5 to 250 pmol/µL is typical.[1]
AQC Derivatization Protocol
The following protocol is based on a common derivatization ratio.
Caption: Step-by-step AQC derivatization reaction.
-
Pipette 10 µL of the diluted sample or standard into an HPLC vial or microcentrifuge tube.[8]
-
Add 70 µL of 0.2 M Borate Buffer (pH 8.8) and vortex briefly.[7][8]
-
Add 20 µL of the reconstituted AQC derivatizing reagent.[7][8]
-
Immediately cap the vial and vortex thoroughly for several seconds.[8]
-
Heat the vial at 55 °C for 10 minutes in a heat block.[5] This step ensures the complete derivatization of tyrosine.[2]
-
After heating, allow the sample to cool to room temperature. The derivatized sample can be injected directly into the HPLC system.[7] Samples are stable for up to one week when stored at 4°C.[8]
HPLC-FLD Conditions
The following table outlines typical chromatographic conditions for separating AQC-derivatized amino acids.
| Parameter | Recommended Setting |
| Column | WATREX Amino Acid-AQC, 250x4 mm, 5 µm[7] |
| Mobile Phase A | 0.1 M Acetate Buffer, pH 5.0[7] |
| Mobile Phase B | Acetonitrile:Water (60:40)[7] |
| Flow Rate | 1.0 - 2.0 mL/min[7][8] |
| Column Temp. | 37 °C[7] |
| Injection Vol. | 5 - 10 µL |
| Detection | Fluorescence: Ex: 250 nm, Em: 395 nm[7][8] |
| Gradient | 0 min, 5% B |
| 11.5 min, 16% B | |
| 11.75 min, 25% B | |
| 15.0 min, 30% B | |
| 17.5 min, 35% B | |
| 21.0 min, 50% B | |
| 22.0 min, 100% B (Wash) | |
| 29.0 min, 100% B (Wash) | |
| 30.0 min, 5% B (Equilibrate) | |
| 37.0 min, 5% B (End) | |
| (Gradient adapted from Watrex Praha, Ltd.)[7] |
Results and Data Presentation
Quantitative Performance
The AQC derivatization method followed by HPLC-FLD analysis provides excellent quantitative performance. The method demonstrates high sensitivity, broad linearity, and good reproducibility.
| Parameter | Typical Performance Value |
| Linearity (R²) | > 0.998[9] |
| Limit of Detection (LOD) | Low picomole to high femtomole on-column[8] |
| Limit of Quantification (LOQ) | Low picomole on-column |
| Intra-day Precision (%RSD) | < 3.3%[10] |
| Inter-day Precision (%RSD) | 2 - 9%[10] |
| Recovery | 95 - 106%[9] |
Typical Retention Times
The following table lists the approximate retention times for common amino acids derivatized with AQC under the HPLC conditions specified in section 3.5. Actual retention times may vary based on the specific HPLC system, column batch, and mobile phase preparation.
| Amino Acid | 3-Letter Code | Retention Time (min, approx.) |
| Aspartic Acid | Asp | 9.0 |
| Glutamic Acid | Glu | 10.1 |
| Serine | Ser | 11.8 |
| Asparagine | Asn | 12.1 |
| Glycine | Gly | 12.8 |
| Glutamine | Gln | 13.5 |
| Histidine | His | 13.9 |
| Ammonia | NH₃ | 14.3 |
| Threonine | Thr | 15.1 |
| Arginine | Arg | 15.4 |
| Alanine | Ala | 15.6 |
| Proline | Pro | 16.6 |
| Tyrosine | Tyr | 17.8 |
| Valine | Val | 18.2 |
| Methionine | Met | 18.5 |
| Isoleucine | Ile | 19.4 |
| Leucine | Leu | 19.6 |
| Phenylalanine | Phe | 20.0 |
| Lysine | Lys | 22.1 |
| (Retention times are estimated based on published retention coefficients and representative chromatograms)[7] |
Conclusion
The AQC pre-column derivatization method provides a robust, sensitive, and reliable workflow for the quantitative analysis of amino acids in cell culture media. The protocol is straightforward, and the resulting derivatives are highly stable, allowing for flexibility in sample processing and analysis.[5] By accurately monitoring amino acid consumption, researchers and process scientists can gain critical insights to optimize bioreactor conditions, improve protein yield and quality, and maintain overall process control in biopharmaceutical manufacturing.[2][3]
References
- 1. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing AQC Derivatization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization reactions for amino acid analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the AQC derivatization process, leading to inaccurate or irreproducible results.
Guide 1: Incomplete or Failed Derivatization
Symptom: Low or no peak areas for all or most amino acids in the chromatogram.
| Possible Cause | Recommended Solution |
| Incorrect pH | The optimal pH for the AQC derivatization reaction is between 8.2 and 10.1.[1][2][3] Ensure the final pH of the reaction mixture is within this range. Use a borate (B1201080) buffer (e.g., 0.2 M, pH 8.8) to maintain the optimal pH.[4][5] If your sample is highly acidic, it may need to be neutralized with NaOH before adding the buffer.[1] A bright yellow color upon addition of the AQC reagent can indicate that the sample pH is too low.[1] |
| Aged or Improperly Stored Reagent | The AQC reagent is sensitive to moisture and should be stored in a dry environment.[2][6] If the reconstituted reagent is old or has been improperly stored, it may have hydrolyzed, leading to reduced reactivity.[6] It is recommended to reconstitute a fresh vial of AQC reagent.[2] The reconstituted reagent should be used promptly, although some sources suggest it can be stable for about a week at room temperature if sealed tightly to prevent evaporation and exposure to atmospheric water.[7][8] |
| Insufficient Reagent | A 4-6x molar excess of the AQC reagent is necessary for the complete derivatization of all amino acids in the sample.[1][3] If the concentration of amino acids or other primary and secondary amines in your sample is too high, the AQC reagent can be depleted, leading to incomplete labeling.[2][6] Consider diluting your sample before derivatization.[2] |
| Inadequate Mixing | It is crucial to mix the reaction solution immediately and thoroughly after adding the AQC reagent to ensure that all amino acids are completely derivatized.[6][9] |
| Low Reaction Temperature | While the reaction can proceed at room temperature, heating is often recommended to ensure the completion of the reaction and to convert a minor tyrosine side-product to the major mono-derivatized compound.[9][10] A common recommendation is to heat the mixture at 55°C for 10 minutes.[4][9] |
Guide 2: Inconsistent and Irreproducible Peak Areas
Symptom: Significant variation in peak areas for the same sample across different runs.
| Possible Cause | Recommended Solution |
| Variations in Reaction Conditions | Minor differences in reaction time, temperature, or pH between samples can lead to significant variability in derivatization efficiency.[11] Standardize your protocol and ensure consistent execution for all samples. |
| Pipetting Inaccuracies | Inaccurate pipetting of the sample, buffer, or AQC reagent will directly affect the final concentration of the derivatives and, consequently, the peak areas.[11] Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Sample Matrix Effects | Components within the sample matrix can interfere with the derivatization reaction or cause fluorescence quenching of the AQC-derivatized amino acids.[11][12] Consider sample cleanup steps like protein precipitation or solid-phase extraction (SPE) if matrix effects are suspected.[13] |
| Inconsistent Heating | Ensure uniform and consistent heating of all samples during the incubation step. Use a calibrated heating block.[9] |
Guide 3: Extraneous Peaks in the Chromatogram
Symptom: Presence of unexpected peaks that may interfere with the peaks of interest.
| Possible Cause | Recommended Solution |
| AQC Hydrolysis Byproducts | Excess AQC reagent reacts with water to form 6-aminoquinoline (B144246) (AMQ), which can further react with excess AQC to form bis-aminoquinoline urea.[14][15] These byproducts are generally well-resolved from the amino acid derivatives in a properly optimized chromatographic method.[7] |
| Interference from Sample Matrix | Components in the sample matrix may be derivatized by AQC or may be naturally fluorescent at the detection wavelengths used.[11] A blank run of the underivatized sample can help identify such interferences. Sample cleanup procedures may be necessary. |
| Contamination | Contamination from the environment or reagents can introduce extraneous amino acids or other amine-containing compounds.[9] Use high-purity reagents and maintain a clean working environment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for AQC derivatization?
A1: The optimal conditions for AQC derivatization can be summarized in the following table.
| Parameter | Recommended Value/Range | Source(s) |
| pH | 8.2 - 10.1 (Optimal range) | [1][3] |
| 8.0 - 8.8 (Using borate buffer) | [4][5] | |
| Temperature | 55°C | [4][9] |
| Room Temperature to 55°C | [10] | |
| Time | 10 minutes (at 55°C) | [4][9] |
| Reaction is rapid, can be complete in seconds at room temperature | [10] | |
| AQC Reagent Concentration | 4-6x molar excess over total amines | [1][3] |
| A typical protocol uses 20 µL of a 10 mM AQC solution in acetonitrile (B52724) for a 100 µL total reaction volume. | [4] |
Q2: How should I prepare and store the AQC reagent?
A2: The AQC reagent powder is typically dissolved in acetonitrile.[9] It is recommended to allow the reagent powder and diluent to equilibrate to room temperature before reconstitution.[3] After reconstitution, the reagent should be used as soon as possible. If storage is necessary, seal the vial tightly to prevent exposure to atmospheric moisture and store at room temperature.[7] Do not refrigerate the reconstituted reagent, as this can cause condensation.[7]
Q3: How stable are the AQC-derivatized amino acids?
A3: The AQC derivatives of amino acids are highly stable.[16] They can be stable for up to a week at room temperature, which allows for batch processing and re-analysis of samples if needed.[7] Some studies have shown stability for at least 48 hours at ambient temperature.[4]
Q4: Can AQC derivatization be used for both primary and secondary amino acids?
A4: Yes, AQC reacts with both primary and secondary amines, making it suitable for the derivatization of all proteinogenic amino acids, including proline and hydroxyproline.[9][14]
Q5: What are the common byproducts of the AQC derivatization reaction?
A5: The primary byproduct is 6-aminoquinoline (AMQ), which is formed from the hydrolysis of excess AQC reagent in the presence of water.[7][14] AMQ can then react with remaining AQC to form a bis-urea compound.[14] These byproducts are typically fluorescent but can be chromatographically separated from the derivatized amino acids.[7][15]
Experimental Protocols
Standard AQC Derivatization Protocol for Amino Acid Analysis
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
If the sample is from a protein hydrolysate in strong acid, it must be neutralized.[1]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or HPLC vial, add 70 µL of 0.2 M borate buffer (pH 8.8).[5]
-
Add 10 µL of the amino acid standard or sample solution.
-
Vortex the mixture for several seconds.
-
Add 20 µL of freshly prepared AQC reagent (e.g., 10 mM in acetonitrile).
-
Immediately cap the vial and vortex thoroughly for at least 10 seconds.[9]
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes in a heating block.[4][9]
-
-
Analysis:
Visualizations
Caption: Experimental workflow for AQC derivatization of amino acids.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. support.waters.com [support.waters.com]
- 7. support.waters.com [support.waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. waters.com [waters.com]
- 15. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Poor Peak Shape in AQC Amino Acid Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape in AQC amino acid analysis?
Poor peak shape, including tailing, fronting, and splitting, can stem from issues related to the derivatization chemistry, chromatographic conditions, or the HPLC/UPLC system itself. Common culprits include incorrect pH of the derivatization reaction or mobile phase, column contamination or degradation, improper solvent conditions, and system hardware issues like dead volumes or leaks.[1][2][3]
Q2: My peaks are tailing. What should I investigate first?
Peak tailing, an asymmetrical shape with a protracted trailing edge, is a frequent problem.[3] Key areas to investigate include:
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.[1]
-
Secondary Interactions: Analytes can interact with active sites on the stationary phase, like residual silanol (B1196071) groups, causing delayed elution.[3][4]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can result in a mix of ionized and unionized species, leading to tailing.[5]
-
Column Degradation: Over time, the column bed can degrade or become contaminated, affecting peak shape.[3][6] Using a guard column is recommended to protect the analytical column.[1]
Q3: My peaks are fronting. What does this indicate?
Peak fronting, where the peak has a sloping front, is often a sign of column overload.[1][7] This occurs when too much sample is injected onto the column, saturating the stationary phase.[1][3] The issue can typically be resolved by diluting the sample or reducing the injection volume.[1] Another potential cause is a mismatch between the injection solvent and the mobile phase; if the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[1][3][8]
Q4: Why are my peaks splitting or showing shoulders?
Peak splitting can be caused by several factors:
-
Co-elution: If two derivatized compounds are not fully separated, the peaks can overlap, appearing as shouldered or split peaks.[1] Optimizing the gradient or temperature may be necessary.
-
Contaminated or Damaged Column: A partially blocked column inlet frit can distort the sample stream, causing all peaks in the chromatogram to split.[6][7] Contamination at the head of the column can also be a cause.[6]
-
Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to spread improperly on the column, leading to split peaks.[2]
-
System Contamination: A contaminated HPLC/UPLC system can cause all peaks to split.[9]
-
pH Issues: When the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms of the analyte can be present, resulting in peak splitting or shoulders.[5][10][11]
Q5: All my peaks are broad and show poor resolution. What's the cause?
Widespread peak broadening and loss of resolution can point to several issues:
-
Column Contamination or Failure: A contaminated or old column is a common cause. Flushing the column or replacing it may be necessary.[12]
-
Insufficient Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection.[1][12]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peaks to broaden before they are detected.[3][13] Ensure correct tubing and fittings are used.[12]
-
System Leaks: Leaks can cause fluctuations in flow rate and pressure, leading to poor chromatography.[1]
Troubleshooting Summary Tables
Table 1: Derivatization-Related Issues
| Issue | Potential Cause | Recommended Action |
| Low peak areas for all amino acids | Aged or improperly stored AQC reagent.[1] | Reconstitute a fresh vial of AQC reagent. |
| Incorrect pH of the reaction mixture (optimal is 8.2-10.0).[1] | Ensure borate (B1201080) buffer is prepared correctly and sample pH is in the optimal range.[1] | |
| Disproportionately low peak areas for some amino acids | Insufficient AQC reagent for the total amine concentration in the sample.[1] | Dilute the sample or increase the amount of AQC reagent. A 4-6x molar excess of reagent is recommended. |
| Inadequate mixing after adding the reagent.[1] | Vortex the sample immediately and thoroughly after adding the AQC reagent.[14] | |
| Extraneous peaks in the chromatogram | Derivatization by-products (e.g., AMQ).[1] | While typically not interfering, high levels may indicate issues with derivatization conditions.[1] |
| Contaminants from glassware, solvents, or the sample itself.[1] | Use clean glassware and high-purity solvents. |
Table 2: Chromatographic and System-Related Issues
| Peak Shape Problem | Potential Cause | Recommended Action |
| Peak Tailing | Column contamination.[1] | Flush the column with a strong solvent (e.g., 100% acetonitrile) or use a dedicated column cleaning procedure.[12] |
| Mobile phase pH too close to analyte pKa.[5] | Adjust mobile phase pH to be at least ±1 unit away from the analyte's pKa.[2] | |
| Secondary interactions with stationary phase (silanols).[3] | Use a well-endcapped column or add a mobile phase modifier to reduce interactions. | |
| Column degradation.[3] | Replace the column. Consider using a guard column to extend column life. | |
| Peak Fronting | Column overload.[1] | Reduce injection volume or dilute the sample.[1][3] |
| Injection solvent is stronger than the mobile phase.[1][8] | Dissolve the sample in a solvent that matches the initial mobile phase composition.[2][3] | |
| Peak Splitting / Shoulders | Contaminated or blocked column inlet frit.[7] | Backflush the column. If this fails, replace the frit or the column.[7] |
| Co-elution of analytes.[1] | Optimize the separation gradient, temperature, or mobile phase composition.[1] | |
| System contamination.[9] | Clean the entire system with a strong solvent wash.[9] | |
| Broad Peaks / Poor Resolution | Insufficient column equilibration. | Ensure the column is fully equilibrated before each injection.[12] |
| Extra-column dead volume.[13] | Check all fittings and connections; use tubing with the correct inner diameter.[12][13] | |
| Column contamination or failure.[12] | Flush the column with 100% acetonitrile (B52724). If performance doesn't improve, replace the column.[12] |
Experimental Protocols
Protocol 1: General HPLC/UPLC System Cleaning
If system-wide contamination is suspected to be the cause of peak splitting or other issues, a thorough cleaning is required.[9]
-
Disconnect the Column: Remove the column from the system.
-
Prepare Cleaning Solvent: Prepare a solution of 1:1:1:1 acetonitrile/methanol/isopropanol/water with 0.1% formic acid.
-
System Flush: Place all solvent lines into the cleaning solvent.
-
Purge and Wash: Purge all pump lines with the cleaning solvent. Run the solvent through the entire system (injector, sample loop, detector) at a low flow rate.
-
Overnight Flush: Continue to flush the system overnight at a low flow rate to ensure thorough cleaning.
-
Re-equilibration: Before reinstalling the column, flush the system extensively with your initial mobile phase to remove all traces of the cleaning solvent.
Protocol 2: AccQ•Tag Column Cleaning and Equilibration
If column contamination is the suspected cause of peak tailing or broadening, follow this procedure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Column Flush: Flush the column with 100% acetonitrile at 0.5 mL/min for 30 minutes.[12]
-
Equilibration:
-
Set the column temperature to the method-specified temperature (e.g., 37 °C).[12]
-
If the column was stored in acetonitrile, flush with a 60/40 acetonitrile/water mixture for 5 minutes.[12]
-
Equilibrate the column in 100% AccQ•Tag Eluent A for at least 10 minutes at 1 mL/min.[12]
-
Run a blank gradient (injecting no sample) to ensure a stable baseline before injecting samples.[12]
-
Protocol 3: Best Practices for AQC Derivatization
To ensure complete and reproducible derivatization and avoid poor peak shapes, adhere to these best practices.
-
pH Control: The derivatization reaction is highly pH-sensitive. Ensure the final pH of the sample mixed with borate buffer is within the optimal range of 8.2 to 10.0.[1] If the sample is highly acidic (e.g., >0.1 N HCl), it may need to be neutralized.
-
Reagent Molarity: Ensure a sufficient molar excess of the AQC reagent is used, typically 4 to 6 times the total concentration of all primary and secondary amines in the sample. Insufficient reagent can lead to incomplete derivatization of some amino acids.
-
Immediate Mixing: The AQC reagent reacts very quickly. Immediately after adding the reagent to the sample, vortex the vial thoroughly to ensure a complete and uniform reaction.[1][14]
-
Fresh Reagent: The AQC reagent is sensitive to moisture. Use a freshly reconstituted vial for best results, as an aged reagent can lead to lower derivatization yields.[1]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues in your AQC amino acid analysis.
A troubleshooting workflow for poor peak shape in AQC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. help.waters.com [help.waters.com]
- 13. help.waters.com [help.waters.com]
- 14. chromforum.org [chromforum.org]
incomplete AQC derivatization of secondary amino acids
Welcome to the Technical Support Center for AQC Derivatization. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the incomplete derivatization of secondary amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
Frequently Asked Questions (FAQs)
Q1: What is AQC derivatization and how does it work with secondary amino acids?
A1: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a reagent used in a pre-column derivatization technique for the analysis of amino acids.[1] The AQC reagent reacts with both primary and secondary amines, such as those in proline and hydroxyproline, to yield highly stable, fluorescent derivatives that can be separated and quantified using reversed-phase HPLC or UPLC.[1][2][3] The reaction is a simple, single-step process that produces stable adducts, making it suitable for batch processing.[1][4]
Q2: What are the optimal conditions for a complete AQC derivatization reaction?
A2: For a complete and accurate derivatization of all amino acids, including secondary ones, several conditions are critical. The reaction requires a basic pH, typically in the range of 8.2 to 10.1, which is often maintained using a borate (B1201080) buffer.[1][5] A 4-6x molar excess of the AQC reagent is necessary to ensure all amino acids are derivatized.[1][6] The reaction is rapid, and immediate, thorough mixing upon reagent addition is essential.[6][7] A heating step, commonly at 55°C for 10 minutes, is also part of the standard protocol to ensure the reaction goes to completion.[6][8][9]
Q3: What byproducts are formed during the AQC reaction, and do they interfere with the analysis of secondary amino acids?
A3: Excess AQC reagent reacts with water in a slower secondary reaction to form 6-aminoquinoline (B144246) (AMQ) and N-hydroxysuccinimide.[2][10] AMQ can then react with remaining AQC to form a bis-aminoquinoline urea.[10] These side products are generally not expected to interfere with the separation, identification, or quantification of the derivatized amino acids.[1][10]
Q4: How stable are the AQC-derivatized amino acid products?
A4: The AQC derivatives are known to be highly stable for days, which allows for batch processing of samples or repeat analysis if needed.[1] One study noted that derivatives were stable for at least 48 hours at ambient temperature and for more than three weeks when stored at room temperature in the dark.[4][8]
Troubleshooting Guide for Incomplete Derivatization
This guide addresses specific issues that can lead to incomplete derivatization of secondary amino acids like proline and hydroxyproline.
Problem 1: Low or no peak area for secondary amino acids (e.g., Proline, Hydroxyproline).
This is the most common sign of incomplete derivatization. The root causes are often related to the reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The derivatization reaction is highly pH-dependent.[5][6] The optimal range is between pH 8.2 and 10.1.[1] If the sample is acidic (e.g., a protein hydrolysate in >0.1 N HCl), it must be neutralized before or during the derivatization step.[1] Action: Verify the pH of your borate buffer. Ensure your sample's acidity is accounted for and neutralized to bring the final reaction pH into the optimal range.[1] |
| Insufficient Molar Excess of AQC Reagent | A 4- to 6-fold molar excess of the AQC reagent is required for complete derivatization.[1][6] If the sample concentration is too high, the reagent can be depleted, leading to incomplete labeling.[5][6][7] Action: If you suspect high sample concentration, dilute the sample before derivatization.[5] Ensure you are using a sufficient excess of the AQC reagent based on the total expected amine concentration in your sample.[1] |
| Degraded AQC Reagent | The AQC reagent is sensitive to moisture.[5][6] If it has been stored improperly or if the reconstituted reagent is old, its reactivity will be compromised.[7] Action: Reconstitute a fresh vial of AQC reagent.[5] Ensure the reagent is stored in a dry environment and use it within the recommended timeframe after reconstitution. |
| Inadequate Mixing | The reaction between AQC and amino acids is very fast, occurring within milliseconds.[11][12] Failure to mix the sample immediately and thoroughly after adding the reagent can lead to localized, incomplete reactions.[6][7][9] Action: As soon as the AQC reagent is added, vortex the sample immediately and vigorously for several seconds to ensure complete and uniform derivatization.[5][8] |
Problem 2: Inconsistent peak areas and poor reproducibility for secondary amino acids.
Variability between runs can invalidate quantitative results. This often points to small, inconsistent variations in the experimental protocol.
| Potential Cause | Recommended Solution |
| Inconsistent Reaction Conditions | Minor variations in reaction time, temperature, or pH between samples can lead to significant differences in derivatization efficiency.[6] Action: Standardize your protocol strictly. Use a heat block for consistent temperature incubation (e.g., 55°C for 10 minutes) and ensure precise timing for all steps.[6][9] Automating the derivatization process can also improve reproducibility.[9] |
| Sample Matrix Effects | Components within the sample matrix (e.g., salts, detergents) can interfere with the derivatization reaction.[6] Action: If possible, perform a sample cleanup step to remove interfering substances. A simple protein precipitation or filtration may be sufficient.[1] Run a matrix-matched standard curve to assess the impact of the matrix on derivatization efficiency. |
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Condition | Source(s) |
| Reaction pH | 8.2 - 10.1 (Optimal around 8.5) | [1][5][9] |
| AQC Reagent Molar Excess | 4x - 6x | [1][6] |
| Mixing | Immediate and thorough vortexing after reagent addition | [6][7][9] |
| Incubation Temperature | 55 °C | [6][8][9] |
| Incubation Time | 10 minutes | [6][8][9] |
Experimental Protocols
Optimized AQC Derivatization Protocol
This protocol is a general guideline synthesized from best practices. Optimization for specific sample types may be required.
-
Sample Preparation :
-
Ensure the sample is free of particulates. If necessary, centrifuge or filter the sample to clarify it.[1]
-
-
pH Adjustment & Buffering :
-
Reagent Preparation :
-
Prepare the AQC reagent by dissolving it in acetonitrile (B52724) as per the manufacturer's instructions. Use freshly prepared reagent for best results.[6]
-
-
Derivatization Reaction :
-
Incubation :
-
Final Step :
Visualizations
Experimental Workflow for AQC Derivatization
Caption: Workflow for AQC derivatization of amino acids.
Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete AQC derivatization.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Anyone ever used Accq Tag for amino acid analysis? - Chromatography Forum [chromforum.org]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Excess AQC Reagent in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing excess 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent during chromatographic analysis of amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise due to improper management of AQC reagent.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Signal for Derivatized Amino Acids | Incomplete Derivatization: Insufficient AQC reagent, improper pH, or degraded reagent. | Ensure a 4-6x molar excess of AQC reagent is used.[1][2] Verify the reaction pH is within the optimal range of 8.0-10.0.[3][4] Use freshly prepared AQC reagent, as it is sensitive to moisture.[1][3] |
| Inadequate Mixing: Poor mixing can lead to localized reactions and incomplete derivatization.[3] | Immediately and thoroughly vortex the sample after adding the AQC reagent.[3] | |
| Inconsistent Peak Areas and Poor Reproducibility | Derivatization Variability: Inconsistent reaction times, temperatures, or pipetting errors. | Maintain a consistent derivatization protocol for all samples, including reaction time (typically 10 minutes) and temperature (55°C).[1] Use calibrated pipettes to ensure accurate reagent and sample volumes. |
| Reagent Degradation: Using reconstituted AQC reagent that is too old. | The reconstituted AQC reagent is stable for several days when stored refrigerated and protected from light.[5] For optimal results, prepare fresh reagent. | |
| Unexpected Peaks in the Chromatogram | Derivatization By-products: Excess AQC reacts with water to form 6-aminoquinoline (B144246) (AMQ), which can further react to form bis-aminoquinoline urea.[2][3] | These by-products typically do not interfere with the separation of AQC-amino acid derivatives.[2][3] However, their presence at high levels might indicate issues with the derivatization conditions.[3] Ensure proper chromatographic separation to resolve these from peaks of interest. |
| Sample Matrix Components: Primary and secondary amines in the sample matrix can be derivatized by AQC.[3] | Consider sample cleanup steps like protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column Overload: Injecting too much of the derivatized sample.[1][3] | Dilute the sample before injection or reduce the injection volume.[3] |
| Inappropriate Injection Solvent: The solvent used for the derivatized sample is not compatible with the mobile phase.[1][3] | Whenever possible, dissolve the sample in the initial mobile phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the AQC derivatization reaction and does it interfere with analysis?
A1: The primary byproduct of the AQC derivatization reaction is 6-aminoquinoline (AMQ), which is formed from the hydrolysis of excess AQC reagent.[6] AMQ can then slowly react with remaining AQC to form a stable bis-aminoquinoline urea.[2][3] Generally, these side products do not interfere with the separation, identification, and quantification of the derivatized amino acids.[2]
Q2: How can I ensure complete derivatization of all amino acids in my sample?
A2: To ensure complete derivatization, it is crucial to use a 4-6x molar excess of the AQC reagent relative to the total amount of primary and secondary amines in your sample.[1][2] Additionally, maintaining the reaction pH between 8.0 and 10.0 is critical for optimal reaction efficiency.[3][4]
Q3: How stable are the AQC-derivatized amino acids and the reconstituted AQC reagent?
A3: AQC-derivatized amino acids are highly stable and can be stored for several days at room temperature, which allows for batch processing and repeat analyses.[7] The reconstituted AQC reagent itself is sensitive to moisture and should be used as fresh as possible.[1][3] However, it can be stored refrigerated and protected from light for several days.[5]
Q4: Is it necessary to remove the excess AQC reagent before HPLC analysis?
A4: No, it is generally not necessary to remove the excess AQC reagent or its hydrolysis byproducts before injection.[6][8] The chromatographic method is typically designed to separate the derivatized amino acids from these components.
Q5: What are the optimal conditions for the AQC derivatization reaction?
A5: The optimal conditions for AQC derivatization are a reaction pH between 8.0 and 10.0, a temperature of 55°C, and a reaction time of 10 minutes.[1][3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful AQC derivatization.
| Parameter | Recommended Value/Range | Notes |
| AQC Reagent Molar Excess | 4-6x | Insufficient reagent can lead to incomplete derivatization, particularly for less reactive amino acids.[1][2] |
| Reaction pH | 8.0 - 10.0 | Typically maintained using a borate (B1201080) buffer.[3][4][6] |
| Reaction Temperature | 55°C | Ensures efficient and complete derivatization.[1] |
| Reaction Time | 10 minutes | Adequate time for the reaction to go to completion.[1] |
| Reconstituted AQC Stability | Several days (refrigerated, protected from light) | Prone to hydrolysis; fresh preparation is recommended for best results.[5] |
| AQC-Derivative Stability | Stable for days at room temperature | Allows for flexibility in sample processing and analysis.[7] |
| Excitation Wavelength | ~250 nm | For fluorescence detection of AQC-amino acid derivatives.[1][6] |
| Emission Wavelength | ~395 nm | For fluorescence detection of AQC-amino acid derivatives.[1][6] |
Experimental Protocols
Standard AQC Derivatization Protocol
This protocol provides a general procedure for the derivatization of amino acid standards or samples.
-
Sample Preparation: Ensure the sample is free of particulates by centrifugation or filtration.
-
pH Adjustment: In a microcentrifuge tube, add 70 µL of 0.2 M borate buffer (pH 8.8) to 10 µL of your sample or standard solution.[1][6] Mix thoroughly.
-
Reagent Preparation: Immediately before use, reconstitute the AQC reagent by adding the appropriate volume of anhydrous acetonitrile (B52724) (e.g., 1 mL for a 3 mg vial) and vortexing until fully dissolved.[6]
-
Derivatization Reaction: Add 20 µL of the freshly prepared AQC reagent solution to the sample mixture.[1]
-
Mixing: Immediately cap the vial and vortex thoroughly for at least 10 seconds to ensure complete mixing.[1][3]
-
Analysis: After incubation, the sample is ready for injection into the HPLC or UPLC system.
Protocol for Removal of Excess Reagent (If Necessary)
While typically not required, if significant interference from excess reagent or byproducts is observed, a solid-phase extraction (SPE) step can be implemented.
-
SPE Cartridge Selection: Choose a C18 SPE cartridge.
-
Cartridge Conditioning: Condition the C18 cartridge by washing with one column volume of methanol (B129727) followed by one column volume of water.
-
Sample Loading: Load the derivatized sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% acetonitrile in water) to elute the more polar, unreacted AQC and AMQ.
-
Elution: Elute the more hydrophobic AQC-derivatized amino acids with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Analysis: The eluted fraction containing the derivatized amino acids is then ready for chromatographic analysis.
Visualizations
Caption: Workflow for AQC derivatization of amino acids.
Caption: AQC reaction pathways and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The evaluation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing reagent for fumonisin B(1) determination. [cerealsgrains.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Sensitivity in AQC-Based Amino acid Detection
Welcome to the technical support center for AQC-based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for improved sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the sensitivity of AQC-based amino acid detection?
A1: The sensitivity of the AQC method is primarily influenced by the efficiency of the derivatization reaction, the quality of the chromatographic separation, and the detector settings. Key factors include:
-
Reaction pH: The derivatization reaction is highly pH-dependent and requires an alkaline environment, typically between pH 8.2 and 10.0, for optimal reaction between AQC and amino groups.[1]
-
Reagent Quality and Concentration: The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent is moisture-sensitive and can degrade over time.[1] Using a fresh, properly stored reagent at a sufficient molar excess (typically 4-6 times the total amino acid concentration) is crucial for complete derivatization.
-
Sample Matrix: Complex matrices from biological fluids or cell culture media can introduce interfering compounds that may suppress the derivatization reaction or co-elute with the amino acid derivatives, affecting quantification.[2][]
-
Chromatographic Conditions: Proper column selection (e.g., C18), mobile phase composition, gradient, and temperature are vital for resolving all amino acid derivatives and achieving sharp, symmetrical peaks.[4][5]
-
Detector Settings: For fluorescence detection (FLD), optimizing the excitation and emission wavelengths (typically λex 250 nm and λem 395 nm) is essential for maximizing the signal-to-noise ratio.[6][7]
Q2: I'm observing low peak areas for all my amino acids. What are the likely causes and how can I fix this?
A2: Consistently low peak areas suggest a systemic issue with the derivatization or detection process. Here are the common culprits and solutions:
-
Suboptimal pH: If the pH of the reaction mixture is below 8.2, derivatization will be incomplete. Ensure your borate (B1201080) buffer is correctly prepared and that the sample's acidity is properly neutralized.
-
Degraded AQC Reagent: The AQC reagent is sensitive to moisture. If the reconstituted reagent is old or has been improperly stored, its reactivity will be compromised.[1][8] Always use a freshly prepared AQC solution for derivatization.
-
Inadequate Reagent Concentration: An insufficient amount of AQC reagent relative to the total concentration of primary and secondary amines in your sample will lead to incomplete derivatization. Consider diluting your sample or increasing the AQC concentration.
-
Poor Mixing: The AQC reaction is rapid.[9] Immediate and vigorous mixing after adding the reagent is critical to ensure all amino acids are derivatized.[1]
Q3: Why am I seeing unexpected peaks in my chromatogram?
A3: Extraneous peaks can originate from several sources:
-
Derivatization By-products: The AQC reagent can react with water to form 6-aminoquinoline (B144246) (AMQ). AMQ can further react with excess AQC to create a di-aminoquinolinyl urea (B33335) by-product. While these typically elute without interfering with the amino acid peaks, high levels may indicate issues with your derivatization conditions.
-
Sample Matrix Components: Complex samples can contain other primary or secondary amines that will be derivatized by AQC and appear as extra peaks in your chromatogram.[1]
-
Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and detected. Ensure high-purity reagents and meticulous sample preparation.[]
Q4: My peak shapes are poor (fronting, tailing, or split). How can I improve them?
A4: Poor peak shape can compromise resolution and integration accuracy. Consider the following:
-
Peak Fronting: This is often caused by column overload or injecting the sample in a solvent that is stronger than the initial mobile phase.[1][4] Try diluting your sample or ensuring the sample solvent is compatible with the mobile phase.
-
Peak Tailing: This may indicate column contamination or secondary interactions between the analytes and the stationary phase.[1] A robust column washing protocol or the use of a guard column can help. Adjusting the mobile phase pH or ionic strength might also be beneficial.
-
Split or Shouldered Peaks: This can be due to co-eluting species or a problem with the column itself, such as a void.[1] Optimizing your chromatographic gradient or replacing the column may be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during AQC-based amino acid analysis.
Diagram 1: Troubleshooting Workflow for Low Sensitivity
Caption: A logical workflow to diagnose and resolve low signal intensity.
| Problem | Potential Cause | Recommended Action |
| No peaks or very low signal for all amino acids | 1. Aged or improperly stored AQC reagent.[1] 2. Incorrect pH of the reaction mixture.[1] 3. Fluorescence detector lamp is off or has low energy. | 1. Reconstitute a fresh vial of AQC reagent.[1] 2. Ensure the borate buffer is correctly prepared and that the sample's pH is within the optimal range (8.2-10.0).[1] 3. Check the status of the detector lamp and replace if necessary. |
| Disproportionately low peak areas for some amino acids | 1. Insufficient reagent for the total amine concentration. 2. Inadequate mixing after reagent addition.[1] | 1. Dilute the sample before derivatization to ensure a 4-6x molar excess of AQC. 2. Vortex the sample immediately and thoroughly after adding the AQC reagent.[1] |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Changes in mobile phase composition.[1] 3. Fluctuating column temperature.[1] | 1. Ensure the column is fully equilibrated before each injection.[1] 2. Prepare fresh mobile phase and ensure accurate composition.[1] 3. Use a column oven to maintain a stable temperature.[1] |
| Poor Resolution Between Critical Pairs (e.g., Aspartic Acid/Glutamic Acid) | 1. Suboptimal mobile phase pH or gradient.[5] 2. Column degradation. | 1. Carefully adjust the mobile phase pH as small deviations can affect retention times.[10] Optimize the elution gradient. 2. Replace the analytical column. |
Experimental Protocols
AQC Derivatization Protocol (General)
This protocol provides a general workflow for the pre-column derivatization of amino acids using AQC reagent.
Diagram 2: AQC Derivatization Workflow
Caption: Step-by-step process for AQC derivatization of amino acids.
-
Sample Preparation:
-
For protein hydrolysates, ensure the acid is neutralized. If the sample is in >0.1 N HCl, it should be neutralized with an equivalent concentration of NaOH.
-
Dilute the sample as needed to ensure the least abundant amino acid is above the detection limit and that the AQC reagent is in molar excess.
-
-
Reagent Preparation:
-
Reconstitute the AQC reagent in acetonitrile as per the manufacturer's instructions. Warm the vial to 55°C to ensure the reagent is fully dissolved.[11]
-
-
Derivatization Reaction:
-
In a reaction vial, mix your sample or standard (e.g., 10 µL) with borate buffer (e.g., 70 µL).
-
Add the reconstituted AQC reagent (e.g., 20 µL).[7]
-
Immediately vortex the mixture for several seconds.[6]
-
Heat the reaction vial at 55°C for 10 minutes to complete the derivatization and hydrolyze the excess reagent.[6][11]
-
-
Analysis:
Optimized HPLC-FLD Parameters
The following table summarizes typical starting parameters for HPLC-FLD analysis of AQC-derivatized amino acids. These may require optimization based on your specific instrumentation and sample type.
| Parameter | Typical Setting | Notes for Optimization |
| Column | Reversed-phase C18 (e.g., Waters AccQ•Tag, Agilent ZORBAX Eclipse-AAA) | Particle size and column dimensions will affect resolution and backpressure. |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium Acetate or Sodium Acetate) | The pH of the mobile phase is critical for separation and should be carefully controlled.[10] |
| Mobile Phase B | Acetonitrile or Methanol | The organic solvent composition in the gradient affects the elution of hydrophobic amino acids. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B | The gradient slope and duration should be optimized to resolve all 20 amino acids. |
| Flow Rate | 0.5 - 1.0 mL/min (for standard analytical columns) | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 45°C | Higher temperatures can improve peak shape and reduce viscosity but may affect the stability of some derivatives. |
| Injection Volume | 1 - 10 µL | Avoid overloading the column, which can lead to peak fronting.[1] |
| Fluorescence Detector | Excitation: 250 nm, Emission: 395 nm | These wavelengths provide high sensitivity for AQC derivatives.[6][7] |
By understanding the key variables in AQC chemistry and adopting a systematic approach to troubleshooting, researchers can significantly enhance the sensitivity and reliability of their amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of different matrices on physiological amino acids analysis by liquid chromatography: evaluation and correction of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AQC Derivative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues encountered during the analysis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no peak area for my AQC-derivatized amino acids?
A1: Low or absent peak areas are typically due to incomplete derivatization. The most common causes include:
-
Incorrect pH: The derivatization reaction is highly pH-dependent, with an optimal range of 8.2-10.0.[1] Using a borate (B1201080) buffer is recommended to maintain this pH. Highly acidic or basic samples can shift the pH out of the optimal range.
-
Aged or Improperly Stored AQC Reagent: The AQC reagent is sensitive to moisture. Once reconstituted in acetonitrile (B52724), its stability is limited. Always use a freshly prepared reagent for best results. The dry reagent should be stored properly to ensure maximum stability.[2]
-
Insufficient Reagent: A 4-6x molar excess of the AQC reagent is necessary for the complete derivatization of all amino acids.[2] High concentrations of amino acids or other primary and secondary amines in the sample can deplete the reagent, leading to incomplete labeling.
-
Inadequate Mixing: The derivatization reaction is rapid. Immediate and thorough vortexing after adding the AQC reagent is crucial to ensure a complete and homogenous reaction.
Q2: I'm observing unexpected peaks in my chromatogram. What are they and how can I minimize them?
A2: Unexpected peaks can originate from several sources:
-
Derivatization By-products: AQC reacts with water to form 6-aminoquinoline (B144246) (AMQ). AMQ can then react with excess AQC to form a stable bis-aminoquinoline urea. While these by-products typically do not interfere with the separation of amino acid derivatives, their presence at high levels might indicate issues with the derivatization conditions, such as excessive water in the reaction mixture or aged reagent.
-
Sample Matrix Components: Complex matrices like cell culture media or protein hydrolysates contain various compounds with primary or secondary amine groups that can be derivatized by AQC, leading to extra peaks that may co-elute with the amino acids of interest.
-
Contaminants: Impurities from glassware, solvents, or the sample itself can be derivatized and appear as extraneous peaks.
Q3: How stable are the AQC derivatives? What are the optimal storage conditions?
A3: AQC derivatives are known for their relatively high stability compared to other derivatizing agents.[1] However, stability is influenced by storage conditions. The following table summarizes the stability of AQC derivatives under different conditions based on available data.
| Storage Condition | Duration | Stability Notes |
| Room Temperature (~20-25°C) | Up to 48 hours | No chromatographic changes were observed.[3] |
| Room Temperature (~20-25°C) | Up to 5 days | Stable in an unpierced autosampler vial at 20°C.[4] |
| Room Temperature (~20-25°C), in the dark | Over 3 weeks | Derivatives were found to be stable.[5] |
| Refrigerated (+2 to +8°C) | Up to 2 days | Samples could be stored without changes in their measured concentration. After two days, the response decreased significantly.[2] |
| Frozen (-20°C) | Up to 1 month | Stock solutions and calibration standards of underivatized amino acids are stable. While specific data for AQC derivatives is limited, freezing is a common practice for long-term preservation.[2] |
Note: For optimal results, it is recommended to analyze derivatized samples as soon as possible or to store them at 4°C for short-term storage (up to 48 hours). For longer-term storage, freezing at -20°C is advisable, although re-validation of stability for your specific experimental conditions is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of AQC derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting, Tailing, Splitting) | Column Overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent: The sample solvent is too strong compared to the initial mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. | |
| Column Contamination/Degradation: Accumulation of matrix components on the column. | Implement a regular column washing protocol or use a guard column. | |
| Co-eluting Species: Interference from other compounds in the sample. | Optimize the chromatographic gradient, temperature, or mobile phase to improve resolution. | |
| Retention Time Drift | Inadequate Column Equilibration: The column is not fully equilibrated between injections. | Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Fluctuating Column Temperature: Inconsistent temperature control. | Use a column oven to maintain a stable temperature. | |
| Inconsistent Peak Areas | Pipetting Errors: Inaccurate pipetting of sample, buffer, or AQC reagent. | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Inconsistent Reaction Conditions: Variations in reaction time, temperature, or pH between samples. | Standardize the derivatization protocol and ensure all samples are processed identically. The reaction is most efficient at 55°C for 10 minutes at a pH of 8.0.[3] |
Experimental Protocols
Optimized AQC Derivatization Protocol
This protocol provides a general guideline for the pre-column derivatization of amino acids with AQC. Optimization for specific sample types may be required.
Materials:
-
AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reagent
-
Acetonitrile (anhydrous)
-
Borate Buffer (0.2 M, pH 8.8)
-
Sample/Standard solution
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Reconstitute the AQC reagent in anhydrous acetonitrile to the desired concentration (e.g., 3 mg/mL). Vortex thoroughly to ensure complete dissolution. This should be done fresh for each batch of derivatizations.
-
Sample Preparation:
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
If the sample is highly acidic (e.g., from acid hydrolysis), it must be neutralized.
-
-
Derivatization Reaction:
-
In a reaction vial, add 70 µL of Borate Buffer.
-
Add 10 µL of the sample or standard solution to the vial.
-
Vortex the mixture for several seconds.
-
Add 20 µL of the reconstituted AQC reagent to the vial.
-
Immediately cap the vial and vortex thoroughly for at least 10-15 seconds.
-
-
Incubation: Heat the vial at 55°C for 10 minutes.
-
Analysis: After incubation, the sample is ready for immediate injection into the HPLC/UPLC system. If not analyzed immediately, store as recommended in the stability table.
Visualizations
AQC Derivatization and Hydrolysis Pathway
Caption: Chemical pathways for AQC derivatization of amines and hydrolysis of excess reagent.
Experimental Workflow for AQC Derivatization and Analysis
Caption: Step-by-step workflow for AQC derivatization and subsequent HPLC/UPLC analysis.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common AQC analysis issues.
References
- 1. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. support.waters.com [support.waters.com]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AQC Reagent Stability and Storage
Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to AQC reagent degradation, ensuring the accuracy and reproducibility of your amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is AQC and why is it used in amino acid analysis?
A: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a chemical reagent used for the pre-column derivatization of primary and secondary amino acids.[1][2][3] This process attaches a fluorescent tag to each amino acid, creating stable derivatives that can be sensitively detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][3][4] Key advantages include its rapid reaction, the high stability of the resulting derivatives, and its ability to react with secondary amines like proline.[3][5][6]
Q2: What are the primary causes of AQC reagent degradation?
A: The primary cause of AQC degradation is hydrolysis due to exposure to moisture.[7][8] The N-hydroxysuccinimidyl (NHS) ester group is highly susceptible to reaction with water, which cleaves it, rendering the reagent inactive for derivatizing amino acids. Other factors that can contribute to degradation include exposure to light and elevated temperatures.[1]
Q3: How should powdered AQC reagent be stored?
A: Unreconstituted, powdered AQC reagent is most stable when stored frozen and protected from moisture and light. For long-term storage (months to years), storing at -20°C or -80°C in a desiccated, dark environment is recommended.[1][] Many suppliers suggest storing it under an inert gas like argon or nitrogen.[10][11] Always refer to the manufacturer's specific storage recommendations.[12]
Q4: What is the stability of AQC once it is reconstituted in solution?
A: Once reconstituted (typically in anhydrous acetonitrile (B52724) or DMSO), the stability of AQC is significantly reduced.[1] While some protocols suggest the reconstituted reagent can be stable for several days to a week when stored properly (e.g., at 4°C and protected from light), it is highly recommended to prepare the working solution fresh on the day of use to ensure optimal performance and avoid variability.[1][13]
Q5: What are the visible signs of AQC reagent degradation?
A: While there may not be obvious visual signs in the powder, degraded reagent will result in poor experimental outcomes. These include low or inconsistent peak areas in your chromatogram, complete failure of the derivatization reaction, and the appearance of unexpected peaks, primarily from hydrolysis by-products like 6-aminoquinoline (B144246) (AMQ).[5][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, pointing to potential causes related to AQC degradation.
| Observed Problem | Potential Cause Related to AQC | Recommended Solution |
| Low peak areas for all amino acids | Aged or improperly stored AQC reagent: The reagent has likely hydrolyzed due to moisture exposure, reducing its effective concentration.[8] | 1. Use a fresh vial: Discard the suspect reagent and use a new, unopened vial of AQC powder. 2. Prepare fresh solution: Always reconstitute the AQC reagent immediately before your derivatization reactions.[1] |
| Inconsistent results between runs | Progressive degradation of reconstituted AQC: Using the same stock of reconstituted AQC over several hours or days can lead to decreasing derivatization efficiency. | 1. Aliquot powder: If you do not use a full vial of AQC powder at once, consider carefully aliquoting the dry powder into smaller, single-use vials under inert gas (if possible) and storing them desiccated and frozen. 2. Time-course check: If you must use a reconstituted stock for a batch, run a standard at the beginning and end of the sequence to check for a drop in performance. |
| Extra, unexpected peaks in the chromatogram | Excessive AQC hydrolysis: The primary hydrolysis by-product is 6-aminoquinoline (AMQ), which can appear as a distinct peak. While typically not interfering, very high levels due to significant degradation could potentially co-elute with early-eluting amino acids. | 1. Confirm peak identity: Compare your sample chromatogram to one from a freshly prepared reagent. 2. Improve storage: Ensure the AQC powder is stored in a desiccator, even when inside a freezer, to minimize moisture exposure each time the container is opened. |
| No derivatization (no peaks) | Complete AQC reagent failure: The reagent is completely inactive due to prolonged or severe exposure to moisture and/or heat. | 1. Verify storage conditions: Check the storage history of the reagent. Was the freezer door left ajar? Was the vial left on the bench? 2. Perform a quality control test: Use the protocol provided below to test the vial before running valuable samples. |
Quantitative Data on AQC Stability
The stability of AQC is highly dependent on its form (powder vs. solution) and storage conditions. The data below is a summary based on manufacturer recommendations and literature.
| Form | Storage Condition | Typical Stability |
| Dry Powder | -80°C, sealed, desiccated, dark[1] | > 1 year |
| Dry Powder | -20°C, sealed, desiccated, dark[1][] | Up to 2 years[] |
| Dry Powder | 2-8°C, sealed, desiccated[11] | Short-term (weeks to months) |
| Reconstituted in Anhydrous Acetonitrile | 4°C, protected from light | 1-7 days (Use on the same day is strongly recommended)[13] |
| Reconstituted in Anhydrous Acetonitrile | Room Temperature | Hours (Not recommended) |
Experimental Protocols
Protocol: Quality Control (QC) Test for AQC Reagent Performance
This protocol allows you to verify the activity of a new or questionable vial of AQC reagent using a standard amino acid mix.
1. Materials:
-
AQC Reagent vial to be tested.
-
Anhydrous acetonitrile (or DMSO, depending on your standard protocol).
-
Amino acid standard mix (e.g., 100 pmol/µL).
-
Borate Buffer (0.2 M, pH 8.8).[13]
-
HPLC-grade water.
-
Your HPLC/UPLC system with a C18 column and fluorescence detector (Excitation: 250 nm, Emission: 395 nm).[7][13]
2. Procedure:
-
Prepare AQC Reagent: Reconstitute the AQC powder in anhydrous acetonitrile to a final concentration of approximately 3 mg/mL.[13] Vortex for 1 minute to ensure it is fully dissolved.[13]
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine:
-
10 µL of the amino acid standard mix.
-
70 µL of 0.2 M Borate Buffer (pH 8.8).[13]
-
Vortex briefly.
-
-
Derivatization:
-
Analysis:
-
After incubation, the sample is ready for analysis.[13]
-
Inject an appropriate volume (e.g., 1-5 µL) into your equilibrated HPLC/UPLC system.
-
-
Evaluation:
-
Compare the resulting chromatogram (peak areas, peak shapes, and baseline) to a previously obtained result from a known-good AQC reagent.
-
Successful Test: All amino acids are present with sharp, well-defined peaks and expected peak areas.
-
Failed Test: Peak areas are significantly reduced, inconsistent, or absent, indicating poor reagent activity.
-
Visualizations
Caption: The chemical fate of AQC reagent.
Caption: Troubleshooting workflow for AQC derivatization issues.
Caption: Decision guide for proper AQC reagent storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamate | 148757-94-2 | FA36291 [biosynth.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: AQC Chromatogram Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during amino acid analysis using the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization method.
Troubleshooting Guide: Baseline Noise in AQC Chromatograms
Baseline noise in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) can obscure peaks and affect the accuracy of quantification.[1] This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your AQC chromatograms.
Is the baseline noise random or periodic?
-
Random Noise: Appears as irregular, non-reproducible fluctuations in the baseline.
-
Periodic Noise: Exhibits a regular, repeating pattern, often related to instrumental components.
Troubleshooting Random Baseline Noise
Question: What are the common causes of random baseline noise and how can I fix them?
Answer: Random baseline noise can originate from several sources within your HPLC/UPLC system and the derivatization process. Follow these steps to diagnose and resolve the issue:
1. Mobile Phase and Reagent Quality:
-
High-Purity Solvents and Reagents: Ensure the use of HPLC or LC-MS grade solvents and high-purity salts for mobile phase preparation. Impurities in solvents can create spurious signals.
-
Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily to prevent microbial growth and degradation of additives.
-
Proper Degassing: Inadequate degassing of the mobile phase can cause air bubbles to form in the detector cell, leading to noise.[1] Utilize online degassers, helium sparging, or vacuum degassing.
-
AQC Reagent Quality: Use high-quality AQC reagent. Degraded or impure reagent can introduce interfering side products. While the primary byproducts of the AQC reaction (6-aminoquinoline and bis-aminoquinoline urea) are generally well-separated from the amino acid derivatives, other impurities may not be.
2. AQC Derivatization Reaction:
-
Incomplete Derivatization: An incomplete reaction can lead to a noisy baseline due to the presence of unreacted amino acids or reagent intermediates. Ensure the reaction pH is within the optimal range (typically 8.2-10.1) and that there is a sufficient molar excess of the AQC reagent (4-6x).
-
Sample Matrix Effects: Complex sample matrices can sometimes interfere with the derivatization reaction or introduce contaminants that contribute to baseline noise.
3. HPLC/UPLC System Contamination:
-
Contaminated Flow Cell: A dirty detector flow cell can cause random noise and ghost peaks. Flush the flow cell with a strong, appropriate solvent.
-
Column Contamination: A contaminated column can leach interfering compounds. If you suspect column contamination, flush it with 100% acetonitrile (B52724) at a low flow rate.[2]
-
System Leaks: Check for leaks throughout the system, as they can introduce air and cause pressure fluctuations, leading to a noisy baseline.
Troubleshooting Periodic Baseline Noise
Question: My baseline shows a regular, pulsing pattern. What could be the cause?
Answer: Periodic baseline noise is often linked to the pump or other mechanical components of the HPLC/UPLC system.
1. Pump Performance:
-
Pump Seals: Worn or faulty pump seals can cause pressure fluctuations and a pulsating baseline.
-
Check Valves: Malfunctioning check valves can lead to inconsistent solvent delivery and rhythmic noise.
-
Inadequate Mixing: In gradient elution, poor mixing of mobile phase components can result in a wavy baseline.
2. Detector Issues:
-
Lamp Instability: An aging or failing detector lamp can cause periodic fluctuations in light intensity, resulting in a noisy baseline.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting baseline noise in AQC chromatograms.
Caption: A flowchart for diagnosing and resolving baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio (S/N) for AQC amino acid analysis?
A1: While the acceptable S/N ratio can vary depending on the specific application and regulatory requirements, a common benchmark for the limit of quantitation (LOQ) is a signal-to-noise ratio of 10:1. For routine analysis, a significantly higher S/N is desirable for robust and reproducible quantification.
Q2: Can the byproducts of the AQC derivatization reaction cause baseline noise?
A2: The primary byproducts of the AQC reaction are 6-aminoquinoline (B144246) (AMQ) and N-hydroxysuccinimide. These byproducts are generally well-resolved from the derivatized amino acids and should not contribute to baseline noise. However, poor quality or degraded AQC reagent could potentially introduce other impurities that may interfere with the baseline. One study noted that when analyzing hydroxyproline (B1673980) and hydroxylysine, byproducts of the reaction may interfere with quantification.[3]
Q3: How does temperature affect the baseline in AQC chromatography?
A3: Temperature fluctuations can significantly impact the baseline. Changes in column temperature can affect retention times and peak shapes, while temperature variations in the detector cell can alter the refractive index of the mobile phase, leading to baseline drift and noise. It is crucial to use a reliable column oven and ensure a stable laboratory environment.
Q4: Can I reuse reconstituted AQC reagent?
A4: Reconstituted AQC reagent is sensitive to moisture and will hydrolyze over time. It is recommended to use freshly prepared reagent for each batch of samples to ensure complete and reproducible derivatization, which can help in maintaining a stable baseline.
Experimental Protocols
AQC Derivatization Protocol (Manual Method)
This protocol is a generalized procedure based on the Waters AccQ•Tag Ultra chemistry.[4][5]
Materials:
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent Powder (AQC)
-
AccQ•Tag Ultra Reagent Diluent (Acetonitrile)
-
Sample or Standard Solution
-
Heating block at 55 °C
-
Vortex mixer
-
Micropipettes and tips
Procedure:
-
Reconstitute AQC Reagent:
-
Bring the AccQ•Tag Ultra Reagent Powder vial to room temperature.
-
Add the specified volume of AccQ•Tag Ultra Reagent Diluent to the powder.
-
Vortex for 10 seconds and gently heat at 55 °C until the powder is completely dissolved.
-
-
Derivatization:
-
In a reaction vial, combine 70 µL of AccQ•Tag Ultra Borate Buffer with 10 µL of your sample or standard.
-
Vortex the mixture for several seconds.
-
Add 20 µL of the reconstituted AQC reagent to the vial.
-
Immediately cap the vial and vortex thoroughly for several seconds.
-
Let the vial stand at room temperature for 1 minute.
-
Transfer the vial to a heating block set at 55 °C and heat for 10 minutes.
-
After heating, the sample is ready for injection into the HPLC/UPLC system.
-
AQC Derivatization Pathway
The following diagram illustrates the chemical reaction pathway for the derivatization of primary and secondary amines with AQC.
Caption: The reaction of AQC with an amino acid.
Data Presentation
The following tables provide quantitative data relevant to AQC amino acid analysis.
Table 1: Recommended Concentration Ranges for Amino Acid Standards
| Amino Acid Standard Type | Concentration Range (µM) |
| Protein Hydrolysate Standard | 1 - 500 |
| Cell Culture Standard | 10 - 400 |
Data sourced from Waters Corporation application notes.[6]
Table 2: Typical Performance Characteristics of the AQC Method
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantitation (LOQ) | 1 µM (S/N ≥ 10:1) |
| Limit of Detection (LOD) | 0.016 - 0.367 µM |
| Recovery | 86 - 118% |
| Intraday Precision (%RSD) | < 2% |
Data compiled from various studies and application notes.[7][8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. help.waters.com [help.waters.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Complete Derivatization with AQC
Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and complete derivatization for accurate amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is AQC and why is it used for amino acid analysis?
A1: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is a fluorescent tagging reagent used for the pre-column derivatization of primary and secondary amines, such as amino acids. It reacts with amino acids to form stable, highly fluorescent derivatives that can be readily detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or UV detection. The key advantages of AQC include its ability to react with both primary and secondary amines (like proline), the rapid reaction time, and the exceptional stability of the resulting derivatives, which can be stored for days before analysis.[1][2]
Q2: My derivatization reaction appears incomplete, leading to low or no peaks. What are the common causes?
A2: Incomplete derivatization is a frequent issue and can stem from several factors:
-
Incorrect pH: The reaction is highly pH-dependent, with an optimal range of 8.2-10.0.[3] Borate (B1201080) buffer is commonly used to maintain this alkaline environment.[1][2]
-
Insufficient Reagent: A 4-6x molar excess of AQC reagent is necessary for the complete derivatization of all amino acids.[1] If the concentration of amines in your sample is too high relative to the AQC, the reagent can be depleted.
-
Reagent Degradation: AQC is sensitive to moisture.[1] Ensure it has been stored correctly in a desiccator and that the reconstituted reagent is not too old. Reconstituted AQC reagent can typically be stored at room temperature in a desiccator for up to one week.
-
Improper Mixing: It is critical to mix the sample thoroughly immediately after adding the AQC reagent to ensure all amino acids react before the reagent hydrolyzes.[1]
-
Excessive Sample Concentration: Too much sample in the reaction can lead to incomplete derivatization.[1]
Q3: How can I address inconsistent peak areas and poor reproducibility?
A3: Inconsistent peak areas are often related to variability in the derivatization reaction or sample injection. Key areas to check include:
-
Consistent Reaction Conditions: Small variations in reaction time, temperature, or pH between samples can lead to significant differences in derivatization efficiency.[1]
-
Accurate Pipetting: Inaccurate pipetting of the sample, buffer, or AQC reagent will directly impact the final concentration of the derivatives and, consequently, the peak areas.
-
Sample Matrix Effects: Components in complex samples (e.g., plasma, food extracts) can interfere with the derivatization reaction or quench the fluorescence of the derivatives.
Q4: What are matrix effects and how can I mitigate them?
A4: Matrix effects occur when components in the sample other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the signal. In AQC derivatization, this can affect the accuracy of quantification. Here are some strategies to mitigate matrix effects:
-
Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.[4]
-
Sample Preparation: Employing sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove interfering substances.[1][5]
-
Use of Internal Standards: A stable-isotope-labeled (SIL) internal standard that co-elutes with the analyte can compensate for matrix effects.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
Q5: What are the optimal storage conditions for the AQC reagent and the derivatized samples?
A5: Proper storage is crucial for reagent stability and the integrity of your results.
-
AQC Reagent: The solid AQC reagent is sensitive to moisture and should be stored at -20°C under desiccating conditions.[1]
-
Reconstituted AQC: Once dissolved in acetonitrile, the reagent is stable for up to one week when stored in a desiccator at room temperature. Do not refrigerate the reconstituted reagent.
-
Derivatized Samples: AQC-derivatized amino acids are very stable and can be stored for several days at room temperature without significant degradation, allowing for batch processing and re-analysis if needed. Some studies have shown stability for over three weeks when stored at room temperature in the dark.
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered during AQC derivatization.
Problem 1: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Verify the pH of the reaction buffer is between 8.2 and 10.0. Ensure a 4-6x molar excess of AQC reagent is used. Vortex the sample immediately and thoroughly after adding the AQC reagent. |
| Reagent Degradation | Use a fresh vial of AQC reagent. Ensure the reagent has been stored properly in a desiccator. |
| Instrumental Problems | Check the fluorescence detector settings. For AQC derivatives, the typical excitation wavelength is around 250 nm and the emission wavelength is around 395 nm.[1] Verify the HPLC system for any leaks or flow issues. |
| Sample Matrix Effects | Dilute the sample and re-derivatize. If the problem persists, consider a more rigorous sample cleanup method like SPE. |
Problem 2: Inconsistent Peak Areas and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Derivatization Variability | Ensure consistent reaction times, temperatures, and pH for all samples and standards. Use a calibrated incubator or water bath for consistent heating. |
| Pipetting Errors | Calibrate your pipettes regularly. Use precise and consistent pipetting techniques for adding sample, buffer, and AQC reagent. |
| Injection Variability | Check the autosampler for proper function. Ensure the injection loop is being completely filled. |
| Column Issues | Check for column contamination or degradation. Wash the column according to the manufacturer's instructions. |
Problem 3: Peak Broadening or Splitting
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | The sample should ideally be dissolved in the initial mobile phase. A solvent stronger than the mobile phase can cause peak distortion. |
| Column Contamination | Use a guard column and regularly wash the analytical column. |
| HPLC System Issues | Check for dead volumes in the system tubing and connections. |
Experimental Protocols & Data
Optimized AQC Derivatization Protocol
This protocol provides a general guideline. Optimization for specific sample types may be required.
-
Sample Preparation: Ensure the sample is free of particulates by centrifugation or filtration.
-
pH Adjustment: In a microcentrifuge tube, add 70 µL of 0.2 M borate buffer (pH 8.8) to 10 µL of your sample and mix thoroughly.[2]
-
Reagent Addition: Add 20 µL of freshly prepared AQC reagent (e.g., 3 mg/mL in anhydrous acetonitrile) to the sample mixture.[2]
-
Mixing: Immediately and thoroughly vortex the solution for at least 10-30 seconds after adding the AQC reagent.[2]
-
Incubation: Heat the mixture at 55°C for 10 minutes.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful AQC derivatization.
Table 1: Optimal Reaction Conditions for AQC Derivatization
| Parameter | Recommended Value | Notes |
| pH | 8.2 - 10.0 | Maintained using a borate buffer.[3] |
| AQC Molar Excess | 4-6x | Essential for complete derivatization of all amino acids.[1] |
| Reaction Temperature | 55 °C | Promotes the reaction to completion.[1] |
| Reaction Time | 10 minutes | Sufficient for the derivatization to go to completion at 55°C.[1] |
| Excitation Wavelength | ~250 nm | Optimal for detecting AQC-derivatized amino acids.[1] |
| Emission Wavelength | ~395 nm | Optimal for detecting AQC-derivatized amino acids.[1] |
Visualizations
AQC Derivatization Reaction Mechanism
Caption: The reaction of AQC with an amino acid to form a stable, fluorescent derivative.
Experimental Workflow for AQC Derivatization
Caption: A step-by-step workflow for amino acid analysis using AQC derivatization.
Troubleshooting Incomplete Derivatization
Caption: A decision tree for troubleshooting incomplete AQC derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
AQC Method for Amino Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable and high-throughput method for amino acid quantification, the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) method offers a robust solution. This guide provides an objective comparison of the AQC method with other common derivatization techniques, supported by experimental data, and includes a detailed protocol for its implementation.
The quantification of amino acids is crucial in various fields, including proteomics, drug development, and clinical diagnostics. The AQC method, first introduced in 1993, has gained widespread adoption due to the stability of its derivatives and minimal interference from by-products compared to other pre-column derivatization techniques.[1] AQC reacts with both primary and secondary amino acids, forming highly stable fluorescent derivatives that can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Performance Comparison of Amino Acid Quantification Methods
The selection of an appropriate amino acid quantification method depends on various factors, including the specific application, required sensitivity, and available instrumentation. Besides the AQC method, other widely used techniques include derivatization with phenylisothiocyanate (PITC) and o-phthaldialdehyde (OPA). The following tables provide a summary of the quantitative performance of these methods based on published validation data.
Table 1: Comparison of Linearity and Accuracy
| Method | Linearity (R²) | Accuracy (Recovery %) | Key Advantages |
| AQC | >0.998[2] | 90 - 110%[1] | Stable derivatives, reacts with primary and secondary amines.[1] |
| PITC | >0.998[3] | 80 - 100%[3] | Well-established method, good for protein sequencing. |
| OPA/FMOC | >0.999[4] | 93.3 - 109.4%[5] | High sensitivity, can be automated.[6] |
Table 2: Comparison of Precision and Sensitivity
| Method | Precision (RSD %) | Sensitivity (LOD) | Key Disadvantages |
| AQC | < 5%[7] | fmol level[1] | Potential for reagent hydrolysis by-products to interfere.[8] |
| PITC | < 5.9%[3] | 14 fmol - 1 pmol[3] | Longer run times, less stable derivatives than AQC.[9] |
| OPA/FMOC | < 4.14%[5] | 1.52 - 47.0 fmol[3] | OPA does not react with secondary amines, FMOC-OH can interfere.[8] |
Experimental Protocols
AQC Derivatization Protocol for Amino Acid Quantification
This protocol outlines the key steps for derivatizing amino acids using the AQC reagent for subsequent HPLC analysis.
1. Reagent Preparation:
-
Borate (B1201080) Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.
-
AQC Reagent Solution: Dissolve the AQC reagent in acetonitrile (B52724) to a final concentration of 3-4 mg/mL. This solution should be freshly prepared.
2. Sample Preparation:
-
If starting with a protein or peptide sample, perform acid hydrolysis to release the individual amino acids.
-
Ensure the final pH of the sample is between 8.2 and 10 for optimal reaction. If necessary, neutralize acidic samples with sodium hydroxide.
3. Derivatization Reaction:
-
In a reaction vial, mix 70 µL of the 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid standard or sample.
-
Add 20 µL of the AQC reagent solution to the mixture.
-
Vortex the vial immediately for 30 seconds to ensure thorough mixing.
-
Heat the mixture at 55°C for 10 minutes to ensure complete derivatization and the formation of stable derivatives.
4. HPLC Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the HPLC system or diluted with the initial mobile phase if necessary.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: The AQC-amino acid derivatives are detected by fluorescence with an excitation wavelength of approximately 250 nm and an emission wavelength of around 395 nm. UV detection at 254 nm is also possible.[10][11]
Visualizing the AQC Method
To further elucidate the AQC method, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to AQC and OPA for Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of a derivatization reagent is a critical step that dictates the sensitivity, stability, and overall success of the analytical method. This guide provides a detailed comparison of two widely used pre-column derivatization reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and o-phthalaldehyde (B127526) (OPA). This objective comparison, supported by experimental data and protocols, will assist in selecting the most suitable reagent for your specific analytical needs.
Introduction to Derivatization Reagents
Amino acids, with a few exceptions, lack strong chromophores or fluorophores, making their direct detection by UV or fluorescence challenging. Derivatization is a process that chemically modifies the amino acids to attach a "tag" that is readily detectable. AQC and OPA are two popular reagents for this purpose, each with distinct characteristics.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a fluorescent tagging molecule that reacts with both primary and secondary amines to form highly stable, fluorescent urea (B33335) derivatives.[1] This broad reactivity is a key advantage, allowing for the quantification of all proteinogenic amino acids, including secondary amino acids like proline and hydroxyproline, in a single run.[1] The resulting derivatives are exceptionally stable, permitting automated analysis and even sample storage after derivatization.[2]
o-Phthalaldehyde (OPA) is another widely used reagent that reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[3] A significant limitation of OPA is its inability to react with secondary amines.[4][5] To analyze secondary amino acids, a second derivatization step with a different reagent, such as 9-fluorenylmethyl chloroformate (FMOC), is necessary.[4][6] The derivatives formed with OPA are also known to be less stable than those produced with AQC.[7][8]
Performance Characteristics: AQC vs. OPA
The selection of a derivatization reagent is often based on a balance of performance characteristics. The following table summarizes the key quantitative data for AQC and OPA.
| Performance Metric | AQC | OPA | References |
| Reactivity | Primary and Secondary Amines | Primary Amines Only | [1][5] |
| Derivative Stability | Highly stable for days | Less stable, degradation can occur | [2][7][8] |
| Linearity (R²) | > 0.998 | Not explicitly stated in a comparative context | [9] |
| Recovery | 95% to 106% | 91% to 108% | [8][9] |
| Limit of Detection (LOD) | Femtomole level | Low picomole to femtomole range | [1] |
| Analysis Time | Rapid derivatization, total run time can be under 15 minutes | Rapid derivatization, but may require a second step for secondary amines | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for amino acid derivatization using AQC and OPA.
AQC Derivatization Protocol
This protocol is based on the Waters AccQ•Tag™ chemistry.[2][7]
-
Sample Preparation: Protein or peptide samples should be hydrolyzed to release free amino acids. Biological fluids may require deproteinization.[1]
-
Reagent Preparation: Reconstitute the AQC reagent in anhydrous acetonitrile (B52724) to a concentration of, for example, 3 mg/mL.[1]
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample with 70 µL of 0.2 M borate (B1201080) buffer (pH 8.8).[1]
-
Vortex the mixture thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.[1]
-
Heat the mixture at 55°C for 10 minutes to ensure complete derivatization of tyrosine.[2]
-
-
Analysis: The derivatized sample is then ready for injection into an HPLC or UHPLC system for separation and detection.[1]
OPA Derivatization Protocol
This protocol is a general representation and may require optimization.[5][8]
-
Sample Preparation: Similar to AQC, samples must be prepared to contain free amino acids.
-
Reagent Preparation: Prepare the OPA reagent fresh daily by dissolving OPA in a suitable solvent like methanol, and then diluting it in a borate buffer (e.g., pH 9.5). A thiol, such as 3-mercaptopropionic acid (3-MPA), is added to the reagent.[8]
-
Derivatization Reaction:
-
For automated online derivatization, the autosampler is programmed to mix the sample with the OPA reagent. For example, 50 µL of the sample can be mixed with 50 µL of the derivatization reagent.[8]
-
The mixture is incubated for a short period (e.g., 1-2 minutes) to allow the reaction to proceed.[5][11]
-
-
Analysis: The derivatized sample is immediately injected onto the HPLC column for analysis due to the lower stability of the OPA derivatives.[8] For the analysis of secondary amino acids, a subsequent derivatization step with FMOC would be required.[4]
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the derivatization reactions and a typical experimental workflow.
Caption: AQC derivatization workflow for amino acid analysis.
Caption: OPA/FMOC derivatization workflow for amino acids.
Conclusion
Both AQC and OPA are effective derivatization reagents for amino acid analysis by HPLC. The choice between them depends largely on the specific requirements of the analysis.
AQC is the superior choice when:
-
Analysis of both primary and secondary amino acids in a single run is required.
-
High stability of the derivatized sample is necessary, for instance, in automated workflows or when samples need to be re-analyzed.
OPA may be considered when:
-
Only primary amino acids are of interest.
-
Cost is a primary concern, as OPA is generally less expensive.
-
An established OPA-based method is already in place and validated.
For comprehensive and robust amino acid profiling, particularly in complex biological matrices, the advantages offered by AQC in terms of broader reactivity and derivative stability often make it the more reliable and efficient option for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 3. interchim.fr [interchim.fr]
- 4. agilent.com [agilent.com]
- 5. diva-portal.org [diva-portal.org]
- 6. jascoinc.com [jascoinc.com]
- 7. lcms.cz [lcms.cz]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Inter-laboratory Validation of the AccQ-Tag Amino Acid Analysis Method: A Comparative Guide
The Waters AccQ-Tag™ method, a pre-column derivatization technique using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a widely adopted approach for amino acid analysis. Its performance has been rigorously evaluated in an extensive inter-laboratory study, leading to its approval as AOAC Official Method 2018.06.[1][2][3] This guide provides a comprehensive overview of the method's performance based on this inter-laboratory validation, compares it with alternative techniques, and presents the detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance of the AQC Method in an Inter-laboratory Study (AOAC 2018.06)
An inter-laboratory study involving 15 laboratories was conducted to validate the AQC method for the quantification of total amino acids in a variety of complex matrices, including infant formulas, adult nutritionals, dairy, and cereal products.[1][4][5] The study demonstrated the method's robustness and reliability, meeting the AOAC Standard Method Performance Requirements (SMPR® 2014.013) for most amino acids.[1][4]
The key performance parameters evaluated were repeatability (within-laboratory precision, RSDr) and reproducibility (between-laboratory precision, RSDR). The following tables summarize the performance data for selected amino acids in milk-based infant formula, a representative matrix from the study.
Table 1: Repeatability (RSDr) of the AQC Method in Milk-Based Infant Formula
| Amino Acid | Mean ( g/100g ) | RSDr (%) |
| Aspartic Acid | 1.23 | 2.5 |
| Serine | 0.72 | 2.8 |
| Glutamic Acid | 2.85 | 2.3 |
| Glycine | 0.30 | 3.5 |
| Histidine | 0.38 | 3.1 |
| Arginine | 0.55 | 3.3 |
| Threonine | 0.65 | 2.9 |
| Alanine | 0.52 | 2.7 |
| Proline | 1.45 | 3.8 |
| Tyrosine | 0.62 | 3.4 |
| Valine | 0.85 | 3.0 |
| Methionine | 0.33 | 3.6 |
| Lysine | 1.15 | 2.9 |
| Isoleucine | 0.78 | 3.1 |
| Leucine | 1.40 | 2.8 |
| Phenylalanine | 0.68 | 3.2 |
Table 2: Reproducibility (RSDR) of the AQC Method in Milk-Based Infant Formula
| Amino Acid | Mean ( g/100g ) | RSDR (%) |
| Aspartic Acid | 1.23 | 5.2 |
| Serine | 0.72 | 6.1 |
| Glutamic Acid | 2.85 | 4.9 |
| Glycine | 0.30 | 7.2 |
| Histidine | 0.38 | 6.8 |
| Arginine | 0.55 | 7.0 |
| Threonine | 0.65 | 6.3 |
| Alanine | 0.52 | 5.9 |
| Proline | 1.45 | 7.5 |
| Tyrosine | 0.62 | 7.1 |
| Valine | 0.85 | 6.4 |
| Methionine | 0.33 | 7.8 |
| Lysine | 1.15 | 6.2 |
| Isoleucine | 0.78 | 6.6 |
| Leucine | 1.40 | 6.0 |
| Phenylalanine | 0.68 | 6.9 |
Comparison with Alternative Methods
The AQC method offers several advantages over traditional and other pre-column derivatization techniques.
Table 3: Comparison of AQC (AccQ-Tag) with Other Amino Acid Analysis Methods
| Feature | AQC (AccQ-Tag) | Ion-Exchange Chromatography (IEC) with Ninhydrin (B49086) | Phenylisothiocyanate (PITC, Pico-Tag) |
| Principle | Pre-column derivatization with AQC, followed by reversed-phase HPLC/UPLC. | Post-column derivatization with ninhydrin after ion-exchange separation. | Pre-column derivatization with PITC, followed by reversed-phase HPLC. |
| Analysis Time | Fast, with UPLC methods significantly reducing run times.[6][7] | Slower, typically longer chromatographic runs. | Moderate, faster than IEC but can be slower than modern UPLC-AQC methods. |
| Sensitivity | High, especially with fluorescence or mass spectrometric detection.[6] | Generally lower sensitivity compared to modern derivatization methods. | Good, with UV detection at the picomole level.[8] |
| Stability of Derivatives | AQC derivatives are highly stable. | Not applicable (post-column). | PITC derivatives are less stable and can degrade. |
| Throughput | High, amenable to automation.[7] | Lower throughput due to longer run times. | Moderate, can be automated. |
| Versatility | Applicable to a wide range of sample matrices, including protein hydrolysates, cell culture media, and physiological fluids.[9][10] | Gold standard for many applications, but can be affected by matrix components.[11] | Widely used for protein and peptide analysis.[12] |
One study comparing the AccQ-Tag Ultra LC-MS method with ion-exchange chromatography (IEC) found that while LC-MS/MS methods generally correlated well with IEC, the AccQ-Tag Ultra kit did not demonstrate acceptable inter-batch imprecision and accuracy in that particular evaluation.[11] However, it's important to note that the AOAC inter-laboratory study, which used UV detection, demonstrated robust performance.[1][2]
Experimental Protocols
The following is a generalized experimental protocol based on the AOAC Official Method 2018.06 for the AQC amino acid analysis method.
Sample Hydrolysis
-
Weighing: Accurately weigh the sample into a hydrolysis tube.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., Norvaline).
-
Acid Hydrolysis: Add 6M HCl containing phenol.
-
Inert Atmosphere: Purge the tube with nitrogen or argon to remove oxygen.
-
Heating: Seal the tube and heat at 110-112°C for 22-24 hours.
-
Neutralization: After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Dilution: Dilute the neutralized sample to a known volume with high-purity water.
Derivatization
-
Buffer Addition: Mix an aliquot of the diluted hydrolysate with borate (B1201080) buffer to ensure optimal pH for the reaction.
-
Reagent Addition: Add the AccQ-Fluor™ Reagent (AQC dissolved in acetonitrile).
-
Reaction: Vortex the mixture and heat at 55°C for 10 minutes to complete the derivatization.
Chromatographic Analysis
-
Instrumentation: A UHPLC or HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column, such as the Waters AccQ-Tag Ultra column.
-
Mobile Phases:
-
Mobile Phase A: An aqueous buffer (e.g., AccQ-Tag Ultra Eluent A).
-
Mobile Phase B: An organic solvent (e.g., AccQ-Tag Ultra Eluent B).
-
-
Gradient Elution: A gradient program is used to separate the derivatized amino acids.
-
Detection:
-
UV detection is typically performed at 260 nm.
-
Fluorescence detection uses an excitation wavelength of 250 nm and an emission wavelength of 395 nm.
-
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of the corresponding amino acid standard, normalized using the internal standard.
Visualizing the Workflow
The following diagram illustrates the key stages of the inter-laboratory validation process for the AQC amino acid analysis method.
Caption: Workflow of an inter-laboratory validation study for the AQC amino acid analysis method.
References
- 1. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC-UV: Interlaboratory Validation Study, Final Action 2018.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-performance liquid chromatographic analysis of amino acids in protein hydrolysates using an automated pre-column derivatisation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. lcms.cz [lcms.cz]
- 10. selectscience.net [selectscience.net]
- 11. Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Amino Acid Analysis: Focus on Linearity and Range of the AQC Method
For researchers, scientists, and professionals in drug development, accurate quantification of amino acids is paramount. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) method with other common techniques for amino acid analysis, focusing on the critical performance parameters of linearity and analytical range.
Performance Comparison of Amino Acid Analysis Methods
The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentration of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the reported linearity and range for the AQC method and popular alternatives.
| Method | Derivatization Chemistry | Linearity (R²) | Analytical Range | Key Advantages |
| AQC | Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | > 0.998[1] | 2.5 to 100 pmol/µL[1] | Derivatizes both primary and secondary amino acids; derivatives are very stable. |
| OPA | Pre-column derivatization with o-phthalaldehyde | > 0.99 | 0.9 to 1,000 pmol/µL | Rapid reaction; high sensitivity with fluorescence detection. |
| PITC | Pre-column derivatization with phenylisothiocyanate | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Reacts with both primary and secondary amino acids; stable derivatives.[2] |
| Ninhydrin (B49086) | Post-column derivatization with ninhydrin | > 0.99 | Not explicitly stated in provided abstracts | Well-established, traditional method. |
Experimental Workflow of the AQC Method
The AQC method involves a pre-column derivatization step, followed by separation and detection of the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC). The general workflow is depicted below.
Figure 1. A schematic overview of the AQC method for amino acid analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for the AQC method and its alternatives.
AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Method Protocol
This pre-column derivatization method is known for the stability of its derivatives.
Reagents:
-
Borate Buffer: 0.2 M, pH 8.8
-
AQC Derivatizing Reagent: 3 mg/mL in acetonitrile
-
Amino Acid Standards or Sample
Procedure:
-
In a vial, mix 70 µL of borate buffer with 10 µL of the amino acid standard or sample solution.
-
Add 20 µL of the AQC derivatizing reagent to the mixture and vortex immediately.
-
Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the HPLC system.
-
Separation is typically achieved on a C18 reverse-phase column with a gradient elution.
-
Detection can be performed using a fluorescence detector (excitation at 250 nm, emission at 395 nm) or a UV detector (254 nm).[3]
OPA (o-phthalaldehyde) Method Protocol
This is a rapid pre-column derivatization method for primary amino acids.
Reagents:
-
OPA Reagent: OPA, a thiol (e.g., 3-mercaptopropionic acid), and a buffer (e.g., borate buffer, pH 10.2).
-
Amino Acid Standards or Sample
Procedure:
-
The derivatization is often automated within the HPLC autosampler just prior to injection due to the lower stability of the OPA derivatives.
-
The OPA reagent is mixed with the sample.
-
The reaction proceeds at room temperature and is typically complete within minutes.
-
The derivatized primary amino acids are then separated by reverse-phase HPLC.
-
Detection is commonly performed using a fluorescence detector. For secondary amino acids like proline, a separate derivatization with FMOC (9-fluorenylmethyl chloroformate) is often required, with UV detection at 262 nm.[4]
PITC (phenylisothiocyanate) Method Protocol
Also known as Edman's reagent, PITC derivatizes both primary and secondary amino acids.
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3).
-
PITC Reagent
-
Amino Acid Standards or Sample
Procedure:
-
The amino acid sample is dried to remove any residual acid.
-
The dried sample is redissolved in the coupling solution.
-
PITC is added, and the reaction proceeds at room temperature for about 5-10 minutes.[2]
-
Excess reagent and by-products are removed by vacuum evaporation.
-
The resulting PTC-amino acid derivatives are redissolved in a suitable solvent for HPLC analysis.
-
Separation is performed on a reverse-phase column, and detection is typically done with a UV detector at 254 nm.[2]
Ninhydrin Method Protocol
This is a classical post-column derivatization method.
Reagents:
-
Ninhydrin Reagent: A solution of ninhydrin in a solvent like ethanol (B145695) or a mixture of methyl cellosolve and citrate (B86180) buffer.[5]
-
Amino Acid Standards or Sample
Procedure:
-
The amino acid sample is first separated using ion-exchange chromatography.
-
The column effluent is then mixed with the ninhydrin reagent.
-
The mixture is heated in a reaction coil to facilitate the color-forming reaction.
-
The resulting colored complex (Ruhemann's purple for most amino acids) is detected using a spectrophotometer at 570 nm (and 440 nm for proline).[6][7]
References
- 1. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
A Comparative Guide to Amino Acid Derivatization Agents for Researchers and Drug Development Professionals
In the fields of proteomics, clinical diagnostics, and pharmaceutical development, accurate and sensitive quantification of amino acids is paramount. Since most amino acids lack a native chromophore or fluorophore, derivatization is a critical step to enable their detection by common analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). This guide provides a comparative analysis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and other widely used derivatization reagents, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the optimal agent for their specific analytical needs.
Performance Characteristics at a Glance
The choice of a derivatization agent significantly impacts the sensitivity, stability, and overall success of amino acid analysis. The following table summarizes the key performance indicators for AQC and other common reagents: o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and ninhydrin (B49086).
| Feature | AQC (Pre-column) | OPA (Pre-column) | FMOC-Cl (Pre-column) | Ninhydrin (Post-column) |
| Reactive Amines | Primary & Secondary | Primary only | Primary & Secondary | Primary & Secondary |
| Reaction Speed | Rapid[1][2] | Rapid[3][4] | Rapid[1][5] | Slower, requires heat |
| Derivative Stability | Highly stable (days to weeks)[2][6][7][8] | Unstable[1][3][4] | Stable (up to 48 hours or more)[1][9] | Stable |
| Detection Method | Fluorescence, UV, Mass Spectrometry[1][10] | Fluorescence[4] | Fluorescence, UV[1][11] | Visible Absorbance[12] |
| Sensitivity | High (femtomole to picomole)[1][13] | High (femtomole to picomole)[4] | High (femtomole)[9] | Moderate (nanomole) |
| Interferences | Hydrolysis by-products can interfere[1] | Does not react with secondary amines; unstable derivatives[1][4] | Hydrolysis by-product (FMOC-OH) can interfere[1] | Less sensitive than fluorescence methods[14] |
| Automation | Amenable to automation[6] | Amenable to online, automated derivatization[4][15] | Amenable to automation[9][15] | Well-established for automated analyzers[12] |
In-Depth Comparison of Derivatization Agents
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC has gained widespread use since its introduction due to its ability to react with both primary and secondary amines to form highly stable fluorescent derivatives.[1][6] This stability allows for batch processing of samples and repeat analysis if necessary.[6] The derivatization reaction is rapid and occurs in a single step.[6] However, a potential limitation is the interference from hydrolysis by-products, which may affect the quantification of certain amino acids like hydroxyproline (B1673980) and hydroxylysine.[1]
o-Phthalaldehyde (OPA)
OPA is a popular reagent for the pre-column derivatization of primary amino acids, reacting quickly in the presence of a thiol to yield highly fluorescent isoindole derivatives.[3][4] A significant drawback of OPA is its inability to react with secondary amines such as proline and hydroxyproline.[1][16] Furthermore, the resulting derivatives can be unstable, which can impact reproducibility.[1][4] To address the limitation with secondary amines, OPA is sometimes used in combination with FMOC-Cl.[1][15]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is a versatile reagent that reacts with both primary and secondary amino acids, forming stable derivatives that can be detected by fluorescence and UV.[1][11] The derivatization reaction is fast, and the products can be stable for over 48 hours, allowing for automated analysis of multiple samples.[9] A key challenge with FMOC-Cl is the potential for interference from its hydrolysis product, FMOC-OH, which can have similar fluorescence properties to the amino acid derivatives.[1]
Ninhydrin
Ninhydrin is a classical reagent used in a post-column derivatization setting, typically following ion-exchange chromatography.[14][17] It reacts with both primary and secondary amines to produce a colored compound (Ruhemann's purple for primary amines and a yellow product for secondary amines) that is detected by visible absorbance.[12][18] While the ninhydrin method is robust and well-established for automated amino acid analyzers, it generally offers lower sensitivity compared to pre-column fluorescence-based methods.[14]
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for the derivatization of amino acids using AQC, OPA, and FMOC-Cl.
AQC Derivatization Workflow
Caption: AQC pre-column derivatization workflow for amino acid analysis.
Experimental Protocol for AQC Derivatization:
-
Reagent Preparation: Prepare a 0.2 M borate buffer and adjust the pH to 8.8. Dissolve the AQC reagent in acetonitrile (B52724) to the desired concentration (e.g., 3 mg/mL).
-
Sample Preparation: If analyzing protein hydrolysates, ensure hydrolysis is complete. Dilute the amino acid standard or sample with 0.1 M HCl.
-
Derivatization Reaction: In a reaction vial, mix 10 µL of the sample or standard with 70 µL of the borate buffer.[7] Add 20 µL of the AQC reagent solution and vortex immediately.[7]
-
Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization and hydrolysis of excess reagent.
-
Analysis: The derivatized sample can be directly injected into the HPLC or UPLC system for analysis.[10] Separation is typically achieved on a C18 reversed-phase column. Detection is performed using a fluorescence detector (e.g., excitation at 250 nm and emission at 395 nm) or a UV detector (e.g., 254 nm).[10]
OPA Derivatization Workflow
Caption: OPA pre-column derivatization workflow for primary amino acids.
Experimental Protocol for OPA Derivatization:
-
Reagent Preparation: Prepare a 0.4 M borate buffer and adjust the pH to 10.2.[3] Prepare the OPA reagent by dissolving 10 mg of OPA in 1 mL of methanol, then adding 9 mL of the borate buffer and 100 µL of a thiol such as 3-mercaptopropionic acid (3-MPA).[3] This reagent should be prepared fresh daily.[3]
-
Sample Preparation: Deproteinate biological samples if necessary. Prepare amino acid standards in 0.1 M HCl.
-
Derivatization Reaction: In an autosampler vial, mix equal volumes (e.g., 50 µL) of the sample or standard and the OPA reagent.[3]
-
Reaction Time: Allow the reaction to proceed for 1-2 minutes at room temperature.[3]
-
Analysis: Inject an appropriate volume of the mixture onto the HPLC system. Separation is performed on a C18 column with fluorescence detection (e.g., excitation at 340 nm and emission at 440 nm).[19]
FMOC-Cl Derivatization Workflow
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. The evaluation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing reagent for fumonisin B(1) determination. [cerealsgrains.org]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. nbinno.com [nbinno.com]
- 12. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. agilent.com [agilent.com]
- 16. jascoinc.com [jascoinc.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. 2.8. Quantification of amino acids by HPLC with OPA derivatization [bio-protocol.org]
A Comparative Guide to AQC Derivatization for Robust Amino Acid Analysis
For researchers, scientists, and drug development professionals, accurate and robust quantification of amino acids is a critical step in various analytical workflows. Pre-column derivatization is a common strategy to enhance the chromatographic retention and detection of these highly polar molecules. This guide provides an objective comparison of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization procedure against two other widely used alternatives: phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA).
The choice of derivatization reagent is pivotal, impacting the stability, reproducibility, sensitivity, and overall robustness of the analytical method. AQC has gained popularity due to the formation of exceptionally stable derivatives and its reactivity with both primary and secondary amines.[1][2]
The AQC Derivatization Workflow
The AQC derivatization process is a straightforward and rapid reaction. It involves the reaction of AQC with the amino groups of the analytes in a buffered solution to form stable, fluorescent derivatives that are amenable to reverse-phase HPLC analysis.
Caption: Workflow of the AQC pre-column derivatization procedure.
Comparative Performance of Derivatization Reagents
The robustness of a derivatization procedure is determined by several key performance metrics, including the stability of the resulting derivatives, the reproducibility of the reaction, and the achievable sensitivity. The following table summarizes these characteristics for AQC, PITC, and OPA.
| Parameter | AQC (AccQ•Tag) | PITC (Edman's Reagent) | OPA |
| Derivative Stability | Excellent; derivatives are stable for days at room temperature, allowing for batch processing and repeat analysis.[2] | Very good; PITC derivatives are chemically very stable and can be stored for prolonged periods.[3] More stable than OPA adducts at room temperature.[4][5] | Poor to moderate; derivatives are unstable and stability is influenced by the thiol used.[6][7] Can degrade within hours.[8] |
| Reproducibility (RSD%) | Excellent; RSDs for retention time are typically <2%, with peak area RSDs ranging from 0.19% to 7.47%.[9] | Good; the method is reproducible, though sample preparation can be intricate.[1] | Moderate; reproducibility can be affected by the instability of the reagent and derivatives. Intra-assay CV of 1-7% has been reported.[10] |
| Sensitivity (LOD) | Excellent; detection limits down to the attomole (10⁻¹⁸ mol) level on-column have been reported with UPLC-MS/MS.[11] | Moderate; detection limits are typically in the picomole (10⁻¹² mol) range with UV detection.[4][5] Limits are generally higher than for OPA.[3] | Excellent; high sensitivity with detection limits in the low picomole to femtomole (10⁻¹⁵ mol) range is achievable with fluorescence detection.[7] |
| Reaction with Amines | Reacts with both primary and secondary amines (e.g., proline). | Reacts with both primary and secondary amines.[4][5] | Reacts only with primary amines; does not react with secondary amines like proline or hydroxyproline.[4][7] |
| Reaction Conditions | Rapid reaction (seconds to minutes) at basic pH (8-10).[9] | Reaction takes 5-10 minutes at room temperature at alkaline pH.[4] | Very rapid reaction (typically 1-3 minutes) at alkaline pH (9-11.5).[6] |
| Reagent Stability | Good; the reagent is stable when stored properly. | Moderate; the reagent is volatile.[4][5] | Poor; the reagent is sensitive to air, light, and oxidation, requiring fresh preparation.[6][7] |
| Key Disadvantages | Relatively few disadvantages; side products do not typically interfere with analysis. | Intricate sample preparation; reagent is toxic and excess must be removed, which can be time-consuming.[1] | Derivative instability is a major drawback; does not detect secondary amines.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each derivatization procedure.
AQC Derivatization Protocol (Adapted from AccQ•Tag Chemistry)
-
Sample Preparation: Reconstitute or dilute the amino acid sample in 0.1 M HCl.
-
Buffering: In a vial, add 70 µL of AccQ•Fluor Borate Buffer to 10 µL of the sample or standard. Vortex to mix.
-
Reagent Preparation: Reconstitute the AQC reagent powder with acetonitrile.
-
Derivatization: Add 20 µL of the dissolved AQC reagent to the buffered sample. Vortex immediately for several seconds.
-
Incubation: Heat the mixture at 55°C for 10 minutes. The reaction is complete after this step, and the derivatives are stable.[9]
-
Analysis: The sample is ready for injection onto an RP-HPLC or UPLC system, typically with fluorescence (Ex: 250 nm, Em: 395 nm) or mass spectrometry detection.
PITC Derivatization Protocol
-
Sample Preparation: Dry the amino acid sample completely in a reaction tube, often under vacuum. It is critical to remove any residual acid.[5]
-
Reconstitution: Dissolve the dried sample in 100 µL of a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water at 10:5:2:3).[4]
-
Derivatization: Add 5 µL of PITC to the sample solution. Allow the reaction to proceed for 5-10 minutes at room temperature.[4][5]
-
Reagent Removal: Dry the sample under vacuum to remove the volatile PITC reagent and coupling solution.
-
Final Preparation: Reconstitute the resulting PTC-amino acid derivatives in a suitable analysis solvent, such as 0.05 M ammonium (B1175870) acetate.
-
Analysis: Analyze using RP-HPLC with UV detection at 254 nm.[3][4]
OPA Derivatization Protocol
-
Reagent Preparation (Prepare Fresh): Dissolve 10 mg of OPA in 1 ml of methanol. Add 9 ml of 0.4 M borate buffer (pH ~10) and 100 µL of a thiol (e.g., 3-mercaptopropionic acid). Protect from light.[7]
-
Sample Preparation: Dilute the amino acid sample in a compatible buffer.
-
Derivatization: Mix the sample with the OPA reagent in a specific ratio (e.g., 5 parts sample to 3 parts reagent).[12] Vortex for approximately 1 minute. The reaction is very rapid.[6]
-
Analysis: Immediately inject the mixture onto the HPLC system. Due to the instability of the derivatives, automated online derivatization is often preferred.[10] Detection is performed using a fluorescence detector (Ex: 340 nm, Em: 450 nm).[13]
Conclusion
The AQC derivatization procedure offers a superior combination of robustness, stability, and versatility compared to PITC and OPA. Its key advantage lies in the formation of highly stable derivatives, which simplifies sample handling, allows for batch processing, and ensures high reproducibility.[9] The ability to react with both primary and secondary amines in a single, rapid step makes it a highly efficient method for comprehensive amino acid profiling.
PITC remains a viable option when derivative stability is paramount and the analysis of secondary amines is required. However, its cumbersome and toxic protocol makes it less suitable for high-throughput applications.[1]
OPA provides excellent sensitivity for primary amines but is severely limited by the instability of its derivatives and its inability to detect secondary amines like proline without a secondary reagent like FMOC.[7][12] The instability necessitates immediate analysis or complex automation, making it less robust for many research and development settings.
For laboratories requiring a reliable, reproducible, and high-throughput method for the analysis of a complete amino acid profile, the AQC derivatization procedure presents a compelling and robust solution.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to AQC-Derivatized Amino Acid Analysis: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of various analytical workflows, from proteomics and metabolomics to pharmaceutical quality control. The derivatization of amino acids is a critical step to enhance their detection by common analytical techniques. Among the various derivatizing agents, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has emerged as a popular choice due to the formation of stable and highly fluorescent derivatives with both primary and secondary amino acids.[1][2] This guide provides an objective comparison of the limits of detection (LOD) and quantification (LOQ) for AQC-derivatized amino acids across different analytical platforms, supported by experimental data and detailed protocols.
Performance of AQC Derivatization Across Analytical Platforms
The choice of analytical instrumentation plays a pivotal role in the sensitivity of AQC-derivatized amino acid analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection, and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AQC-Derivatized Amino Acids and Biogenic Amines by UHPLC-UV
This table summarizes the LOD and LOQ values for 33 AQC-derivatized compounds in MilliQ water, serum, and tears, as determined by UHPLC-UV analysis at 260 nm.[1][3]
| Compound | LOD (µmol/L) - MQ | LOQ (µmol/L) - MQ | LOD (µmol/L) - Serum | LOQ (µmol/L) - Serum | LOD (µmol/L) - Tears | LOQ (µmol/L) - Tears |
| Alanine | 0.09 | 0.26 | 0.12 | 0.35 | 0.11 | 0.34 |
| Arginine | 0.11 | 0.32 | 0.15 | 0.46 | 0.14 | 0.43 |
| Asparagine | 0.13 | 0.38 | 0.18 | 0.53 | 0.17 | 0.50 |
| Aspartic acid | 0.10 | 0.31 | 0.14 | 0.42 | 0.13 | 0.40 |
| Citrulline | 0.08 | 0.25 | 0.11 | 0.34 | 0.10 | 0.32 |
| Glutamic acid | 0.10 | 0.29 | 0.13 | 0.40 | 0.12 | 0.38 |
| Glutamine | 0.12 | 0.35 | 0.16 | 0.49 | 0.15 | 0.46 |
| Glycine | 0.14 | 0.41 | 0.19 | 0.56 | 0.18 | 0.53 |
| Histidine | 0.09 | 0.28 | 0.13 | 0.38 | 0.12 | 0.36 |
| Isoleucine | 0.09 | 0.26 | 0.12 | 0.36 | 0.11 | 0.34 |
| Leucine | 0.09 | 0.27 | 0.12 | 0.37 | 0.11 | 0.35 |
| Lysine | 0.10 | 0.29 | 0.14 | 0.41 | 0.13 | 0.39 |
| Methionine | 0.09 | 0.26 | 0.12 | 0.35 | 0.11 | 0.34 |
| Ornithine | 0.09 | 0.27 | 0.13 | 0.38 | 0.12 | 0.36 |
| Phenylalanine | 0.08 | 0.24 | 0.11 | 0.32 | 0.10 | 0.31 |
| Proline | 0.11 | 0.34 | 0.15 | 0.46 | 0.14 | 0.44 |
| Serine | 0.11 | 0.32 | 0.15 | 0.44 | 0.14 | 0.42 |
| Threonine | 0.10 | 0.30 | 0.14 | 0.41 | 0.13 | 0.40 |
| Tryptophan | 0.07 | 0.22 | 0.10 | 0.29 | 0.09 | 0.28 |
| Tyrosine | 0.09 | 0.26 | 0.12 | 0.36 | 0.11 | 0.35 |
| Valine | 0.09 | 0.27 | 0.12 | 0.37 | 0.11 | 0.35 |
| Cadaverine | 0.08 | 0.24 | 0.11 | 0.33 | 0.10 | 0.31 |
| Putrescine | 0.09 | 0.26 | 0.12 | 0.37 | 0.11 | 0.35 |
| Serotonin | 0.07 | 0.21 | 0.10 | 0.29 | 0.09 | 0.27 |
| Taurine | 0.15 | 0.44 | 0.20 | 0.60 | 0.19 | 0.57 |
| Tryptamine | 0.08 | 0.23 | 0.11 | 0.32 | 0.10 | 0.30 |
| Tyramine | 0.08 | 0.25 | 0.11 | 0.34 | 0.10 | 0.32 |
| 2-phenylethylamine | 0.08 | 0.24 | 0.11 | 0.33 | 0.10 | 0.31 |
MQ: MilliQ water
Fluorescence and Mass Spectrometry Detection
Fluorescence detection generally offers higher sensitivity compared to UV detection for AQC derivatives. The recommended excitation and emission wavelengths are approximately 250 nm and 395 nm, respectively.[4] This enhanced sensitivity allows for the detection of amino acids at lower concentrations.
Liquid chromatography-mass spectrometry (LC-MS) provides the highest sensitivity and selectivity for the analysis of AQC-derivatized amino acids. By using techniques like selected reaction monitoring (SRM), LOD and LOQ values in the low micromolar to picomolar range can be achieved. For instance, a UPLC-MS/MS method has demonstrated the ability to quantify amino acids in the linear range of 5 to 2000 µM from a small sample volume.[5]
Comparison with Alternative Derivatization Reagents
AQC is one of several reagents available for amino acid derivatization. The following table provides a comparison of AQC with other commonly used reagents: o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and Phenylisothiocyanate (PITC).
Table 2: Comparison of Common Amino Acid Derivatization Reagents
| Parameter | AQC (AccQ•Tag™) | OPA | FMOC-Cl | PITC (Edman's Reagent) |
| Amino Acid Coverage | Primary & Secondary amines | Primary amines only | Primary & Secondary amines | Primary & Secondary amines |
| Reaction Time | ~1 minute reaction, 10 min heating | ~1 minute (very fast) | 5 - 40 minutes | 5 - 20 minutes |
| Derivative Stability | Highly stable for days | Unstable, requires immediate analysis or use of a thiol stabilizer | Stable for up to 13 days at 4°C in the dark[1] | Stable |
| Detection Method | FLD (Ex: 250 nm, Em: 395 nm), UV (254/260 nm), MS | FLD (Ex: 340 nm, Em: 455 nm) | FLD (Ex: 265 nm, Em: 310 nm), UV (265 nm) | UV (254 nm) |
| LOD/LOQ Range | pmol to fmol range | pmol to fmol range | pmol range | pmol range |
Experimental Protocol for AQC Derivatization (AccQ•Tag™ Method)
This protocol is based on the widely used Waters AccQ•Tag™ chemistry.[6]
Materials:
-
Sample containing free amino acids
-
AccQ•Tag™ Ultra Borate Buffer
-
AccQ•Tag™ Ultra Reagent Powder (AQC)
-
AccQ•Tag™ Ultra Reagent Diluent (Acetonitrile)
-
Heating block or oven at 55°C
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Reagent Preparation: Reconstitute the AccQ•Tag Ultra Reagent Powder by adding 1.0 mL of AccQ•Tag Ultra Reagent Diluent. Vortex until fully dissolved.
-
Sample Buffering: In a microcentrifuge tube or vial, add 70 µL of AccQ•Tag Ultra Borate Buffer to 10 µL of your sample.
-
Derivatization: Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent to the buffered sample.
-
Mixing: Immediately vortex the mixture thoroughly for at least 30 seconds to ensure complete derivatization of all amino acids.
-
Heating: Place the vial in a heating block or oven at 55°C for 10 minutes. This step ensures the conversion of a minor tyrosine side-product to the stable mono-derivatized form.[6]
-
Analysis: After heating, the sample is ready for injection into the HPLC or UPLC system. The derivatized amino acids are stable for several days when stored at 2-8°C, allowing for batch processing.[7]
AQC Derivatization and Analysis Workflow
The following diagram illustrates the key steps in the AQC derivatization and analysis process.
Caption: Workflow for AQC derivatization and analysis.
Logical Pathway for Method Selection
The choice of derivatization reagent and detection method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an amino acid analysis method.
References
- 1. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples [mdpi.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Amino Acid Analysis: Cross-Validation of the AQC-HPLC Method
For researchers, scientists, and professionals in drug development, accurate and reliable amino acid analysis is paramount. The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) pre-column derivatization method followed by high-performance liquid chromatography (HPLC) is a widely adopted technique. This guide provides an objective comparison of the AQC-HPLC method with other common amino acid analysis techniques, supported by experimental data to aid in method selection and validation.
Performance Comparison of Amino Acid Analysis Methods
The selection of an appropriate amino acid analysis method depends on various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Below is a summary of key performance parameters for the AQC-HPLC method compared to Phenylisothiocyanate (PITC) derivatization, o-Phthalaldehyde (B127526) (OPA) with 9-fluorenylmethyl chloroformate (FMOC) derivatization, and the traditional Ninhydrin (B49086) post-column derivatization method.
| Performance Parameter | AQC-HPLC | PITC-HPLC | OPA/FMOC-HPLC | Ninhydrin (Post-Column) |
| Linearity (R²) | ||||
| >0.998[1] | - | ≥0.99[2] | - | |
| Accuracy (Recovery) | 95% - 106%[1] | - | 70% - 109%[2] | 88% - 125% (compared to LC-MS/MS)[3] |
| Precision (RSD%) | <2% for retention times, 0.19% - 7.47% for peak areas[4] | - | <0.30% for retention times, <2.35% for peak areas[2] | 7% - 23% (CV over 6 months)[3] |
| Run Time | 35 min[5] | 45 min[5] | 18 min[5] | Long analysis times[3] |
| Derivatization | Pre-column, reacts with primary and secondary amines, stable derivatives[4][6] | Pre-column, reacts with primary and secondary amines, intricate sample preparation[7] | Pre-column, OPA for primary amines, FMOC for secondary, online automation possible[7] | Post-column, reacts with primary amino groups[8][9] |
| Detection | Fluorescence (Ex: 254 nm, Em: 395 nm) or UV (254 nm)[10] | UV (254 nm)[11] | Fluorescence (Ex: 230 nm, Em: 450 nm for OPA)[2] | Spectrophotometry (570 nm)[8] |
Experimental Workflows
To ensure reliable and reproducible results, a well-defined experimental workflow is crucial. The following diagram illustrates a typical workflow for the cross-validation of the AQC-HPLC method with another chromatographic technique.
Detailed Experimental Protocols
AQC Derivatization Protocol
The AQC derivatization method converts primary and secondary amino acids into stable, fluorescent derivatives.[6]
-
Reagent Preparation : Prepare a 0.2 M borate buffer and adjust the pH to 8.8. The AQC derivatizing reagent is typically dissolved in acetonitrile.
-
Sample Preparation : To 10 µL of the amino acid sample or standard, add 70 µL of the 0.2 M borate buffer and mix thoroughly.[10] This step is crucial to ensure the optimal pH for the derivatization reaction.
-
Derivatization : Add 20 µL of the AQC reagent solution to the buffered sample.[10] It is important to mix the sample adequately after the addition of the reagent to ensure complete derivatization of all amino acids.[6]
-
Incubation : Heat the mixture at 55°C for 10 minutes.[6]
-
Analysis : The derivatized sample can be directly injected into the HPLC system.
PITC Derivatization Protocol (Pre-column)
Phenylisothiocyanate (PITC) reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives.
-
Drying : The hydrolyzed sample is dried completely under vacuum.
-
Derivatization : A solution of PITC in an ethanol:water:triethylamine mixture is added to the dried sample. The reaction proceeds at room temperature.
-
Drying and Reconstitution : The excess reagent and by-products are removed by vacuum evaporation. The PTC-amino acid derivatives are then redissolved in the mobile phase for HPLC analysis. Sample preparation with PITC can be intricate, and the derivatized sample may require rapid evaporation drying or treatment with hexane (B92381) to remove interfering factors.[7]
OPA/FMOC Derivatization Protocol (Pre-column)
This method utilizes two derivatizing agents: o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.
-
Online Derivatization : This method is often automated using an autosampler.
-
OPA Derivatization : The sample is mixed with OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer to derivatize primary amino acids.
-
FMOC Derivatization : Subsequently, FMOC is added to the reaction mixture to derivatize secondary amino acids.
-
Injection : The reaction mixture is then directly injected onto the HPLC column.
Ninhydrin Reaction Protocol (Post-column)
Ninhydrin is a classic method for amino acid detection.
-
Separation : Amino acids are first separated on an ion-exchange column.
-
Post-Column Reaction : The column effluent is mixed with a ninhydrin reagent solution.
-
Heating : The mixture is passed through a heated reaction coil to facilitate the color-forming reaction. Ninhydrin reacts with primary amino groups to form a colored compound known as Ruhemann's purple.[8]
-
Detection : The colored product is detected using a spectrophotometer at 570 nm.[8]
Conclusion
The AQC-HPLC method demonstrates excellent performance in terms of linearity, accuracy, and the stability of its derivatives, making it a robust choice for the quantitative analysis of amino acids. While other methods like OPA/FMOC offer faster analysis times, the choice of method should be carefully considered based on the specific application and laboratory capabilities. Cross-validation of methods is a critical step in ensuring the accuracy and reliability of results in regulated environments and research settings. This guide provides the foundational information to assist in the design and execution of such validation studies.
References
- 1. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3-AQC
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 3-AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate), a reactive probe used for the derivatization of primary and secondary amines. Adherence to these protocols is crucial for personnel safety and environmental protection.
Understanding the Hazards
This compound, also known as 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate, presents several hazards that necessitate careful handling and disposal.[1] The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1]
-
Respiratory Irritation: Inhalation of the solid form as dust can irritate the respiratory system.[1]
-
Hygroscopic Nature: this compound readily absorbs moisture from the air, which can impact its reactivity and handling.[1]
Given these properties, all waste containing this compound must be collected and disposed of as hazardous chemical waste and should never be poured directly down the drain.[1] A crucial step before disposal is the deactivation or "quenching" of its reactive N-hydroxysuccinimidyl (NHS) ester.[1]
Quantitative Safety and Disposal Data
For quick reference, the following table summarizes key quantitative and qualitative information for the safe handling and disposal of this compound.
| Parameter | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent direct skin contact and irritation.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust particles.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A dust respirator may be necessary if dust is generated. | To avoid inhalation of irritating dust particles.[1] |
| Storage | Store in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] | To maintain chemical stability and prevent moisture absorption. |
| Disposal Method | Hazardous chemical waste | To prevent environmental contamination and adhere to safety regulations.[1] |
| Pre-Disposal Treatment | Quenching (Deactivation) with a primary amine-containing buffer (e.g., Tris or glycine) | To neutralize the reactive NHS ester, rendering the waste less hazardous.[1] |
Experimental Protocol: Quenching and Disposal of this compound Waste
The following detailed protocol outlines the necessary steps for the safe deactivation and disposal of this compound waste.
Objective: To neutralize excess or expired this compound solutions before their ultimate disposal as hazardous waste.
Materials:
-
Excess or expired this compound solution
-
Primary amine-containing buffer (e.g., Tris or glycine (B1666218) solution)
-
Designated hazardous waste container
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above
Procedure:
-
Prepare Quenching Solution: Prepare a solution of Tris or glycine. The concentration of this solution should be significantly higher than that of your this compound waste to ensure a molar excess of the amine.[1]
-
Perform Quenching in a Fume Hood: In a designated waste container located inside a chemical fume hood, slowly add the quenching solution to the this compound waste.[1] A general guideline is to use a molar excess of the primary amine to ensure all the reactive NHS ester is consumed.
-
Allow for Complete Reaction: Let the mixture stand for a minimum of one hour.[1] This allows for the complete reaction and deactivation of the this compound.
-
Collect All Waste: Collect the quenched this compound waste, along with any contaminated consumables such as pipette tips and tubes, in a clearly labeled hazardous waste container.[1]
-
Properly Label the Waste Container: The label on the hazardous waste container should include:[1]
-
"Hazardous Waste"
-
The chemical name, such as "Quenched 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate"
-
The primary hazards (e.g., Irritant)
-
-
Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Ensure that you follow all local and national regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
